Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 2,4-dioxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMCWFLHZICZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442726 | |
| Record name | Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182352-59-6 | |
| Record name | Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis hinges on a well-established intramolecular cyclization reaction, offering a reliable method for obtaining this versatile scaffold.
Core Synthesis Pathway: Intramolecular Dieckmann Condensation
The most direct and widely utilized method for the synthesis of the this compound core structure is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester, in this case, a derivative of N-(tert-butoxycarbonyl)-aspartic acid, to form the five-membered pyrrolidine-2,4-dione ring system.
The logical precursor for this reaction is a mixed ester of N-Boc-aspartic acid, such as N-(tert-butoxycarbonyl)-L-aspartic acid α-tert-butyl ester β-methyl ester. The presence of two different ester groups can provide selectivity in subsequent reactions if desired. The intramolecular condensation is typically promoted by a strong base, such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of an enolate that attacks the second ester carbonyl, leading to cyclization.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₃NO₄ | [1][2] |
| Molecular Weight | 199.21 g/mol | [1] |
| CAS Number | 182352-59-6 | [1][2][3] |
| Purity (Typical) | ≥95% | [2] |
| Melting Point | 169 °C (decomposition) | |
| Appearance | White to off-white solid |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via a solution-phase Dieckmann condensation. This protocol is based on established procedures for similar cyclizations of N-protected amino acid diesters.
Materials:
-
N-(tert-butoxycarbonyl)-L-aspartic acid dimethyl ester
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of N-(tert-butoxycarbonyl)-L-aspartic acid dimethyl ester (1.0 eq) in anhydrous toluene (10 mL per mmol of ester). The solution is cooled to 0 °C under a nitrogen atmosphere.
-
Base Addition: A solution of potassium tert-butoxide (1.1 eq) in anhydrous THF (5 mL per mmol of base) is added dropwise to the stirred solution of the diester over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is between 3 and 4.
-
Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Signaling Pathway Diagram of the Dieckmann Condensation
The following diagram illustrates the key steps in the Dieckmann condensation mechanism for the formation of the pyrrolidine-2,4-dione ring.
References
Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate, also known as 1-Boc-pyrrolidine-2,4-dione, is a heterocyclic organic compound. Its structure, featuring a pyrrolidine ring with two carbonyl groups and a tert-butyloxycarbonyl (Boc) protecting group, makes it a potentially valuable building block in synthetic organic chemistry. The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. This document provides a comprehensive overview of the known physicochemical properties of this compound, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in research and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases. It is important to note that some of the listed properties are predicted values and should be confirmed experimentally.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Boc-pyrrolidine-2,4-dione, 2,4-dioxo-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester | [2] |
| CAS Number | 182352-59-6 | [3][4] |
| Molecular Formula | C₉H₁₃NO₄ | [3] |
| Molecular Weight | 199.20 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Melting Point | 169 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 360.7 ± 35.0 °C at 760 mmHg | - |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble (28 g/L) at 25 °C | [2] |
| pKa (Predicted) | 10.78 ± 0.20 | - |
| LogP (Predicted) | 0.6 | [5] |
| InChI | InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4-5H2,1-3H3 | |
| InChIKey | VNMONXKYHFLGDC-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1=O | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential route to synthesize this compound is outlined below. This pathway starts from commercially available N-Boc-glycine and ethyl acrylate.
References
In-Depth Technical Guide: Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate (CAS 182352-59-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, with CAS number 182352-59-6, is a heterocyclic organic compound featuring a pyrrolidine-2,4-dione core. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in organic synthesis, allowing for controlled reactions and functionalization. While this specific compound is commercially available as a building block for chemical synthesis, detailed studies on its biological activities and specific applications in drug discovery are not extensively reported in publicly accessible literature. This guide aims to provide a comprehensive overview of its known chemical and physical properties and to contextualize its potential applications based on the broader class of pyrrolidine-2,4-dione derivatives.
Chemical and Physical Properties
The quantitative data for this compound are summarized in the tables below, compiled from various chemical supplier databases.
Table 1: General and Physical Properties
| Property | Value | Citations |
| Molecular Formula | C₉H₁₃NO₄ | [1][2][3] |
| Molecular Weight | 199.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% - 97% | [1][2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Table 2: Computed Properties
| Property | Value | Citations |
| XLogP3 | 0.6 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 199.084458 g/mol | [3] |
| Monoisotopic Mass | 199.084458 g/mol | [3] |
| Topological Polar Surface Area | 63.7 Ų | [3] |
| Heavy Atom Count | 14 | [3] |
| Complexity | 290 | [3] |
Safety and Handling
Based on available safety data sheets, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.
Synthesis and Reactivity
Hypothetical Synthetic Workflow
The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a substituted pyrrolidine-2,4-dione, which could be adapted for the target compound. This is a conceptual representation and not a validated experimental protocol.
Caption: Hypothetical workflow for pyrrolidine-2,4-dione synthesis.
The pyrrolidine-2,4-dione scaffold is reactive and can participate in various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. The dione functionality allows for reactions such as nucleophilic additions and condensations.
Potential Biological and Pharmacological Relevance
While no specific biological data for this compound has been found, the pyrrolidine-2,4-dione core is a known pharmacophore present in various compounds with diverse biological activities. Research on related structures suggests potential applications in several therapeutic areas.
General Activities of Pyrrolidine-2,4-dione Derivatives:
-
Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of novel pyrrolidine-2,4-dione derivatives with significant activity against various bacterial and fungal strains.[4][5] The mechanism of action for these compounds is an active area of research.
-
Anticancer Activity: The pyrrolidine scaffold is a key component of many anticancer agents.[6] Derivatives of pyrrolidine-2,4-dione have been investigated for their potential as antineoplastic agents.[4]
-
Anticonvulsant Properties: The succinimide moiety (pyrrolidine-2,5-dione) is a well-established pharmacophore in anticonvulsant drugs. This suggests that the related pyrrolidine-2,4-dione core could also be explored for activity against central nervous system disorders.[7][8]
The following diagram illustrates the potential drug discovery pipeline where a compound like this compound could be utilized as a starting scaffold.
Caption: Drug discovery workflow utilizing a core scaffold.
Conclusion and Future Directions
This compound is a readily available chemical building block with a core structure that is of significant interest in medicinal chemistry. While specific biological data for this compound is currently lacking in the public domain, the known activities of related pyrrolidine-2,4-dione derivatives suggest that it holds potential as a scaffold for the development of novel therapeutic agents. Future research efforts could focus on the synthesis of a library of derivatives based on this core structure, followed by systematic screening for various biological activities, particularly in the areas of infectious diseases and oncology. Elucidation of its structure-activity relationships (SAR) would be a critical step in unlocking the therapeutic potential of this compound class.
References
- 1. This compound 97% | CAS: 182352-59-6 | AChemBlock [achemblock.com]
- 2. This compound | 182352-59-6 [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products - Joshua Pierce [grantome.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of N-Boc-pyrrolidine-2,4-dione and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, pyrrolidine-diones have emerged as a versatile structural motif with a wide range of pharmacological activities. This technical guide focuses on the biological landscape of N-Boc-pyrrolidine-2,4-dione and its closely related analogs, providing a comprehensive overview of their known activities, experimental protocols, and potential mechanisms of action. While specific biological data for N-Boc-pyrrolidine-2,4-dione itself is limited in publicly available literature, this document extrapolates from structurally similar pyrrolidine-2,3-diones and -2,5-diones to provide a valuable resource for researchers in drug discovery and development.
Synthesis of the Pyrrolidine-2,4-dione Scaffold
The synthesis of pyrrolidine-2,4-dione derivatives can be achieved through various synthetic routes. One common method involves the traceless solid-phase synthesis, which offers an efficient way to generate a library of these compounds for biological screening.
A general workflow for the synthesis is depicted below:
Biological Activities of Pyrrolidine-dione Analogs
While direct biological studies on N-Boc-pyrrolidine-2,4-dione are not extensively documented, research on analogous pyrrolidine-2,3-diones and pyrrolidine-2,5-diones reveals a spectrum of activities, suggesting potential therapeutic applications for this class of compounds.
Antimicrobial Activity
Derivatives of the pyrrolidine-dione scaffold have demonstrated notable antimicrobial properties. Specifically, certain pyrrolidine-2,3-diones have been identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[3] PBPs are crucial enzymes in bacterial cell wall synthesis, making them attractive targets for antibiotic development.[3]
Table 1: PBP3 Inhibition by Pyrrolidine-2,3-dione Derivatives [3]
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) for P. aeruginosa PBP3 |
| 1 | H | OH | < 50 |
| 2 | 4-Fluorophenyl | OH | < 50 |
| 3 | 2-Thienylmethyl | OH | < 50 |
| 4 | 2-Furanylmethyl | OH | < 50 |
Note: Data extracted from a study identifying pyrrolidine-2,3-dione as a potential scaffold for PBP3 inhibition.[3]
The general experimental workflow for identifying and characterizing such inhibitors is outlined below:
A proposed mechanism for the antibacterial action of these compounds involves the inhibition of the transpeptidase activity of PBP3, which is essential for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption leads to compromised cell wall integrity and ultimately cell death.
Anticonvulsant Activity
Derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties.[2] These studies often involve animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives [2]
| Compound | R¹ Substituent | R² Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 69k | sec-butyl | Acetamide derivative | 80.38 | 108.80 |
Note: Data from a study on pyrrolidine-2,5-dione-acetamides.[2]
Other Biological Activities
The pyrrolidine-dione scaffold has been explored for a variety of other biological activities, including:
-
Anti-inflammatory activity : Certain N-substituted pyrrolidine-2,5-dione derivatives have been evaluated as multi-target anti-inflammatory agents.
-
Larvicidal activity : Pyrrolidine-2,4-diones have shown mosquito larvicidal activities against Culex quinquefasciatus.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of biological findings. Below are generalized methodologies for key assays mentioned in the literature.
PBP3 Inhibition Assay (Fluorescence-based)[3]
-
Objective : To determine the in vitro inhibitory activity of test compounds against P. aeruginosa PBP3.
-
Materials : Purified P. aeruginosa PBP3, fluorescent penicillin V derivative (Bocillin FL), test compounds, assay buffer.
-
Procedure :
-
PBP3 is incubated with varying concentrations of the test compound.
-
Bocillin FL is added to the mixture.
-
The reaction is allowed to proceed, and the fluorescence polarization is measured.
-
A decrease in fluorescence polarization indicates displacement of Bocillin FL from the PBP3 active site by the test compound.
-
IC₅₀ values are calculated from the dose-response curves.
-
Minimum Inhibitory Concentration (MIC) Assay[3]
-
Objective : To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials : Bacterial strains (e.g., P. aeruginosa), Mueller-Hinton broth, test compounds, 96-well microtiter plates.
-
Procedure :
-
Serial dilutions of the test compounds are prepared in the microtiter plates.
-
A standardized inoculum of the bacterial strain is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Cytotoxicity Assay (MTT Assay)
-
Objective : To assess the cytotoxic effect of compounds on mammalian cell lines.
-
Materials : Human cell line (e.g., HEK293), cell culture medium, test compounds, MTT reagent, solubilization buffer.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the test compounds.
-
After an incubation period, the MTT reagent is added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is calculated relative to untreated control cells.
-
Conclusion and Future Directions
The pyrrolidine-dione scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While specific data on N-Boc-pyrrolidine-2,4-dione is currently sparse, the documented antimicrobial and anticonvulsant activities of its close analogs highlight the potential of this chemical class. Future research should focus on the synthesis and systematic biological evaluation of a broader library of N-substituted pyrrolidine-2,4-diones to fully elucidate their structure-activity relationships and therapeutic potential. The "Boc" protecting group in the title compound suggests its primary role as a synthetic intermediate; deprotection and subsequent functionalization of the nitrogen atom are likely necessary steps to unlock its full biological activity. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be critical for their advancement as clinical candidates.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
An In-depth Technical Guide to Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate Derivatives and Analogs as Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a promising class of compounds, tert-butyl 2,4-dioxopyrrolidine-1-carboxylate derivatives and their analogs, in the context of their development as inhibitors of metallo-β-lactamases (MBLs). The emergence of MBL-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics, necessitating the discovery of novel inhibitors to restore antibiotic activity. This document details the synthesis, biological activity, structure-activity relationships (SAR), and experimental evaluation of these pyrrolidine-based inhibitors.
Introduction: The Challenge of Metallo-β-Lactamases
β-Lactam antibiotics are a cornerstone of antibacterial therapy. However, their effectiveness is increasingly compromised by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Metallo-β-lactamases (MBLs) are particularly concerning as they belong to Ambler class B and utilize one or two zinc ions in their active site to catalyze this hydrolysis.[1][2] This mechanism confers broad-spectrum resistance to nearly all β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The global spread of MBL-producing pathogens, such as those expressing New Delhi metallo-β-lactamase 1 (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP), presents a critical public health crisis.[1][3] Consequently, there is an urgent need for the development of potent and broad-spectrum MBL inhibitors that can be co-administered with β-lactam antibiotics to overcome this resistance mechanism.
The 2,4-dioxopyrrolidine scaffold has emerged as a promising starting point for the design of novel MBL inhibitors. This guide focuses on derivatives of this compound, exploring their potential to address this unmet medical need.
Synthesis of 2,4-Dioxopyrrolidine Derivatives
The synthesis of 2,4-dioxopyrrolidine derivatives is crucial for exploring their potential as MBL inhibitors. While specific protocols for this compound as an MBL inhibitor are not extensively detailed in the provided results, general synthetic strategies for related pyrrolidine-2,5-dione and 4,5-dioxopyrrolidine derivatives can be adapted.
One common approach involves multicomponent reactions, which offer an efficient way to generate molecular diversity. For instance, the use of a phosphotungstic acid catalyst has been reported for the synthesis of 4,5-dioxopyrrolidine derivatives.[4] Another strategy involves the chemical modification of readily available starting materials like N-hydroxysuccinimide to produce various pyrrolidine-2,5-dione analogs.[5] These methods can be tailored to introduce different substituents on the pyrrolidine ring to investigate their impact on MBL inhibitory activity.
Biological Activity and Structure-Activity Relationship (SAR)
The 2,4-dioxopyrrolidine core serves as a scaffold for designing inhibitors that can effectively chelate the zinc ions in the MBL active site. Structure-activity relationship (SAR) studies are critical to optimize the potency and selectivity of these inhibitors.
A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as broad-spectrum MBL inhibitors revealed key structural features for activity. The 3-carbonitrile group, the 4,5-diphenyl substituents, and the N-benzyl side chain on the pyrrole ring were all found to be important for inhibitory potency against MBLs from different subclasses (B1, B2, and B3).[6] Acylation of the 2-amino group led to derivatives with increased potency against IMP-1, a subclass B1 MBL.[6]
These findings suggest that modifications at various positions of the pyrrolidine ring can significantly influence the inhibitory profile. The Boc (tert-butoxycarbonyl) group in the target compound of this guide likely serves as a protecting group but could also influence cell permeability and interaction with the enzyme. Further derivatization of the pyrrolidine ring is a key strategy to enhance binding affinity and develop broad-spectrum inhibitors.
Quantitative Data on MBL Inhibition
The following table summarizes the inhibitory activities of representative pyrrolidine derivatives against various MBLs. This data is crucial for comparing the potency and spectrum of activity of different compounds.
| Compound ID | MBL Target | IC50 (µM) | Ki (µM) | Reference |
| Pyrrole Derivative 1a | IMP-1 | - | 21 | [6] |
| N-benzoyl derivative of 1a | IMP-1 | low µM range | low µM range | [6] |
| N-benzoyl derivative of 1a | CphA (B2) | low µM range | low µM range | [6] |
| N-benzoyl derivative of 1a | AIM-1 (B3) | low µM range | low µM range | [6] |
| Compound 5f | Various MBLs | - | low µM range | [7] |
Note: Specific IC50/Ki values for a broader range of this compound derivatives are not available in the provided search results. The table presents data for structurally related pyrrole derivatives to illustrate the potential of this scaffold.
Experimental Protocols
The development of MBL inhibitors relies on robust and reproducible experimental protocols for both synthesis and biological evaluation.
General Synthesis of Pyrrolidine-2,5-dione Derivatives
The following is a representative, generalized protocol for the synthesis of pyrrolidine-2,5-dione derivatives, which can be adapted for the synthesis of this compound analogs.
Methodology:
-
Starting Material Preparation: Begin with a suitable starting material, such as N-hydroxysuccinimide.
-
Reaction Conditions: The synthesis of different derivatives can be achieved through specific reactions. For example, reactions with various amines or other nucleophiles can introduce diversity at the N1 position. Modifications to the pyrrolidine ring can be achieved through reactions at the C3 and C4 positions.
-
Purification: The synthesized compounds are purified using standard techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final compounds are confirmed using analytical techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry (MS), and elemental analysis.[5][8]
Metallo-β-Lactamase Inhibition Assay
A common method to assess the inhibitory activity of compounds against MBLs is a spectrophotometric or fluorometric assay that monitors the hydrolysis of a β-lactam substrate.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Assay buffer (e.g., HEPES or MOPS buffer containing ZnCl₂)
-
Chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or a coumarin-based substrate)[9][10]
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Protocol:
-
Enzyme Preparation: Prepare a solution of the MBL enzyme in the assay buffer to a final concentration suitable for the assay.
-
Inhibitor Incubation: In a microplate, add the test compound at various concentrations to the enzyme solution. Incubate for a defined period at a specific temperature to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the β-lactam substrate to the wells.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.[10]
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by fitting the data to a dose-response curve.[10][11]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of MBLs and the workflow for inhibitor discovery is essential for rational drug design.
Mechanism of β-Lactam Antibiotic Inactivation by MBLs
The following diagram illustrates the central role of MBLs in conferring antibiotic resistance.
Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.
Experimental Workflow for MBL Inhibitor Discovery
The process of discovering and developing novel MBL inhibitors follows a structured workflow, from initial screening to lead optimization.
Caption: A typical workflow for the discovery of novel MBL inhibitors.
Conclusion and Future Directions
Derivatives of this compound and related analogs represent a promising class of inhibitors targeting metallo-β-lactamases. Their synthetic tractability and the potential for modification allow for the systematic exploration of structure-activity relationships to develop potent and broad-spectrum inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of these compounds.
Future efforts should focus on synthesizing a wider range of derivatives and evaluating their inhibitory activity against a comprehensive panel of clinically relevant MBLs. A key challenge will be to optimize not only the enzymatic potency but also the pharmacokinetic properties and cell permeability of these inhibitors to ensure their efficacy in vivo. The ultimate goal is the development of a clinically useful MBL inhibitor that can be co-administered with β-lactam antibiotics to restore their life-saving activity against multidrug-resistant bacteria.
References
- 1. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma: The Mechanism of Action of Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate Remains Undefined
Despite a comprehensive review of scientific literature and chemical databases, the specific mechanism of action of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate in biological systems remains largely uncharacterized. This compound, primarily cataloged as a synthetic building block, lacks detailed pharmacological studies to elucidate its molecular targets and downstream signaling pathways.
Currently, information available from commercial suppliers and chemical databases predominantly focuses on the physicochemical properties and synthetic applications of this compound. It is often utilized as an intermediate in the synthesis of more complex molecules. No peer-reviewed studies detailing its biological effects, quantitative data on its activity (such as IC₅₀ or EC₅₀ values), or specific experimental protocols for its biological assessment were identified.
While the direct mechanism of action for this specific molecule is unknown, the broader class of compounds containing the pyrrolidine-2,4-dione scaffold has been investigated for various therapeutic applications. Derivatives of this core structure have shown potential as antimicrobial and antineoplastic agents. However, it is crucial to emphasize that these findings are not directly applicable to this compound without dedicated experimental validation. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen significantly alters the molecule's properties and likely its biological activity compared to other substituted pyrrolidine-2,4-diones.
Due to the absence of experimental data on its mechanism of action, the creation of quantitative data tables and signaling pathway diagrams as requested is not feasible at this time. Further research, including target identification studies, in vitro and in vivo pharmacological profiling, and molecular docking simulations, would be necessary to determine the biological activity and mechanism of action of this compound.
Hypothetical Research Workflow
Should a researcher endeavor to investigate the mechanism of action of this compound, a potential experimental workflow could be conceptualized. This serves as a speculative guide for future research.
Caption: A conceptual workflow for elucidating the mechanism of action.
Spectroscopic Analysis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. While a complete set of publicly available raw spectroscopic data (NMR, IR, MS) for this specific compound is not readily found in the searched literature, this document outlines the expected spectral characteristics and provides detailed, generalized experimental protocols for obtaining and interpreting the data.
Physicochemical Properties
| Property | Value |
| CAS Number | 182352-59-6 |
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.20 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, sealed in a dry environment |
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These values are predictions and should be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| tert-butyl protons (-C(CH₃)₃) | ~ 1.5 | Singlet | 9H |
| Methylene protons (-CH₂-C=O) | ~ 2.7 - 2.9 | Multiplet | 2H |
| Methylene protons (N-CH₂-) | ~ 3.8 - 4.0 | Multiplet | 2H |
¹³C NMR (Carbon-13 NMR)
| Assignment | Expected Chemical Shift (δ) ppm |
| tert-butyl methyl carbons (-C(CH₃)₃) | ~ 28 |
| Methylene carbon (-CH₂-C=O) | ~ 35 - 40 |
| Methylene carbon (N-CH₂-) | ~ 45 - 50 |
| tert-butyl quaternary carbon (-C(CH₃)₃) | ~ 82 - 85 |
| Carbamate carbonyl carbon (-O-C=O) | ~ 148 - 152 |
| Ketone carbonyl carbons (-C=O) | ~ 170 - 175 and ~ 200 - 205 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| C=O Stretch (carbamate) | 1750 - 1770 | Strong |
| C=O Stretch (ketone) | 1700 - 1740 | Strong |
| C-N Stretch | 1150 - 1250 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 200.09 | Molecular ion plus a proton |
| [M+Na]⁺ | 222.07 | Molecular ion plus a sodium ion |
| [M-C₄H₈+H]⁺ | 144.04 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 100.04 | Loss of the entire Boc group |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FT-IR):
-
Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid may be added to promote protonation for positive ion mode analysis.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Technique: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.
-
Mode: Positive ion mode.
-
Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-500).
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow and Temperature: Optimized for stable spray and efficient desolvation.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the tert-butoxycarbonyl (Boc) group or parts of it.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
An In-depth Technical Guide on the Solubility and Stability of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. This information is critical for its application in research, particularly in drug discovery and development, where understanding the physicochemical properties of a compound is paramount for formulation, storage, and ensuring its efficacy and safety.
Core Physicochemical Properties
This compound is a heterocyclic compound incorporating a pyrrolidine-2,4-dione moiety protected with a tert-butoxycarbonyl (Boc) group. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 182352-59-6 |
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.21 g/mol |
| Appearance | Solid |
| Melting Point | 169 °C (with decomposition) |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. Detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on its chemical structure and available data for similar compounds, a qualitative solubility profile can be inferred.
Table of Estimated Solubility
| Solvent Type | Examples | Estimated Solubility | Rationale |
| Water | H₂O | Slightly Soluble (28 g/L at 25 °C) | The polar dione functionality contributes to some aqueous solubility. |
| Polar Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | The presence of polar carbonyl groups and the overall molecular structure suggest good solubility in these solvents. |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The molecule can act as a hydrogen bond acceptor, leading to good solubility in alcohols. |
| Non-polar Solvents | Hexane, Toluene | Low to Insoluble | The significant polarity of the dione and carbamate groups limits solubility in non-polar environments. |
Stability Profile
The stability of this compound is crucial for its storage, handling, and use in chemical reactions and biological assays. The presence of the N-Boc protecting group and the β-dicarbonyl system are the primary determinants of its stability.
General Stability Considerations:
-
pH Sensitivity: The N-Boc group is known to be labile under acidic conditions, leading to its removal and the formation of the unprotected pyrrolidine-2,4-dione. The compound is expected to be relatively stable under neutral and basic conditions.
-
Thermal Stability: The reported melting point of 169 °C is accompanied by decomposition, indicating that the molecule has limited thermal stability at elevated temperatures. Long-term storage at the recommended 2-8°C is advisable.
-
Oxidative and Photolytic Stability: No specific data is available. However, as with many organic molecules, exposure to strong oxidizing agents and high-energy light should be avoided to prevent degradation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of solubility and stability. The following sections provide methodologies based on established principles that can be applied to this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, dichloromethane, etc.)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with a chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25°C) and agitate using an orbital shaker or magnetic stirrer.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a pre-calibrated HPLC method.
-
Calculate the original concentration of the saturated solution, factoring in the dilution. The solubility is typically expressed in units such as mg/mL or mol/L.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acidic Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the sample before analysis.
-
-
Basic Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Store the solution at room temperature for a defined period.
-
Neutralize the sample before analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Dissolve the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
The use of a PDA detector can help in assessing the peak purity of the parent compound and detecting the formation of degradants. An MS detector can provide structural information about the degradation products.
-
Visualizations
Logical Workflow for the Synthesis of a 3-Substituted Pyrrolidine-2,4-dione Derivative
The following diagram illustrates a plausible synthetic pathway for a derivative of the core structure, highlighting the key transformations involved.
Caption: A logical workflow for the synthesis of a 3-substituted derivative.
Forced Degradation Experimental Workflow
This diagram outlines the general steps involved in conducting a forced degradation study.
The Strategic Role of tert-Butyl 2,4-Dioxopyrrolidine-1-Carboxylate in Drug Discovery: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: While tert-butyl 2,4-dioxopyrrolidine-1-carboxylate itself is not directly recognized as a therapeutic agent with defined molecular targets, its significance in medicinal chemistry is substantial. This molecule serves as a pivotal building block, a versatile scaffold for the synthesis of a new generation of therapeutic candidates. This technical guide illuminates the potential therapeutic targets that can be engaged by derivatives of this compound, with a primary focus on the well-documented development of Phosphoinositide 3-kinase (PI3K) inhibitors for the treatment of inflammatory and autoimmune diseases.
The Pyrrolidine-2,4-dione Core: A Privileged Scaffold
The pyrrolidine-2,4-dione moiety, the core structure of this compound, is considered a "privileged scaffold" in drug discovery. This is due to its ability to be readily modified to interact with a wide array of biological targets. Derivatives of the pyrrolidine core have been investigated for a multitude of therapeutic applications, including anticancer, antibacterial, antiviral, and antidiabetic activities. This inherent versatility makes this compound a valuable starting material for creating diverse chemical libraries for high-throughput screening.
Primary Therapeutic Target of Derivatives: Phosphoinositide 3-Kinases (PI3Ks)
The most compelling evidence for the therapeutic potential of compounds derived from this compound lies in the development of inhibitors targeting Phosphoinositide 3-kinases (PI3Ks). Specifically, the p110δ and p110γ isoforms of PI3K have been identified as key targets for the treatment of inflammatory and autoimmune disorders, such as rheumatoid arthritis.
The PI3K Signaling Pathway in Inflammation
The PI3K signaling pathway is a crucial intracellular cascade that governs a variety of cellular processes, including cell growth, proliferation, survival, and migration. In the context of the immune system, the p110δ and p110γ isoforms of PI3K are predominantly expressed in leukocytes and play a critical role in the inflammatory response.
Dysregulation of this pathway is a hallmark of many inflammatory diseases. In rheumatoid arthritis, for example, aberrant PI3K signaling contributes to the proliferation of synovial cells, the production of pro-inflammatory cytokines, and the recruitment of immune cells to the joints, leading to chronic inflammation and tissue destruction.[1][2][3] The targeted inhibition of PI3Kδ and PI3Kγ offers a promising strategy to modulate these pathological processes.[4][5]
Below is a diagram illustrating the central role of PI3K in inflammatory signaling pathways.
Experimental Protocols: Screening for PI3K Inhibition
A crucial step in the development of PI3K inhibitors is the robust and reliable screening of compound libraries. The Transcreener™ KINASE Assay is a widely used method for this purpose, as it allows for the high-throughput screening of potential kinase inhibitors.
Transcreener™ KINASE Assay Protocol
The Transcreener™ Assay is a homogenous, fluorescence-based immunoassay that detects ADP, a universal product of kinase reactions. The principle of the assay is based on the competition between ADP produced by the kinase and a fluorescently labeled ADP tracer for a limited amount of ADP-specific antibody. As the kinase produces ADP, the tracer is displaced from the antibody, leading to a change in the fluorescence signal.
Materials:
-
Transcreener™ ADP² FP Assay Kit (contains ADP Alexa633 Tracer, ADP² Antibody, and Stop & Detect Buffer)
-
Purified PI3K enzyme (p110δ or p110γ)
-
Substrate (e.g., PIP2)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay plates (e.g., 384-well, low-volume, black)
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation: A dilution series of the test compounds, derived from this compound, is prepared in DMSO.
-
Kinase Reaction:
-
A reaction mixture is prepared containing the PI3K enzyme, its lipid substrate (PIP2), and ATP in a suitable kinase buffer.
-
The test compounds are added to the wells of the assay plate.
-
The kinase reaction is initiated by the addition of the enzyme/substrate mixture to the wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Detection:
-
The reaction is stopped, and the detection reagents are added by introducing the Transcreener™ Stop & Detect Buffer containing the ADP² Antibody and ADP Alexa633 Tracer.
-
The plate is incubated to allow the antibody-ADP/tracer binding to reach equilibrium.
-
-
Data Acquisition: The fluorescence polarization of each well is measured using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound. IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
The following diagram illustrates the workflow for the Transcreener™ KINASE Assay.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data that would be generated from a primary screen of PI3K inhibitors derived from this compound.
| Compound ID | Target Isoform | IC₅₀ (nM) |
| Lead-001 | PI3Kδ | 15 |
| Lead-001 | PI3Kγ | 150 |
| Lead-002 | PI3Kδ | 250 |
| Lead-002 | PI3Kγ | 25 |
| Control-Inhibitor | PI3Kδ | 5 |
| Control-Inhibitor | PI3Kγ | 8 |
Conclusion
This compound is a molecule of strategic importance in the landscape of modern drug discovery. While it does not possess intrinsic therapeutic activity, its true value lies in its role as a versatile and adaptable starting material for the synthesis of innovative therapeutic agents. The successful development of potent and selective PI3K inhibitors for inflammatory diseases from this scaffold underscores its potential. For researchers and drug development professionals, this compound represents a key entry point into the exploration of novel chemical space and the pursuit of next-generation therapies for a range of debilitating diseases. Future research efforts will likely continue to leverage this privileged scaffold to explore a wider range of biological targets, further solidifying its place in the medicinal chemist's toolbox.
References
- 1. alpco.com [alpco.com]
- 2. tandfonline.com [tandfonline.com]
- 3. conquest.health [conquest.health]
- 4. Role of PI3Kδ and PI3Kγ in inflammatory arthritis and tissue localization of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential for PI3K Inhibitors in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available literature on tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, a proposed synthetic protocol based on established methodologies for analogous compounds, and an overview of the biological significance of the broader class of pyrrolidine-2,4-dione derivatives.
Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its Boc-protected nitrogen makes it an ideal intermediate for further chemical modifications. Key quantitative data and properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 182352-59-6 | [1] |
| Molecular Formula | C₉H₁₃NO₄ | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| Appearance | White to yellow solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| Purity | Typically ≥95% | |
| Topological Polar Surface Area | 63.7 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Proposed Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the current body of peer-reviewed literature. However, a highly analogous procedure for the synthesis of its six-membered ring counterpart, tert-butyl 2,4-dioxopiperidine-1-carboxylate, has been reported. This established method involves the condensation of a Boc-protected amino acid with Meldrum's acid.
By analogy, a plausible and efficient synthetic route to this compound is proposed, starting from N-Boc-glycine. This proposed workflow is outlined below.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the reported synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Materials:
-
N-Boc-glycine
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Potassium Bisulfate (KHSO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Coupling Reaction: To a solution of N-Boc-glycine (1.0 eq.), Meldrum's acid (1.1 eq.), and DMAP (1.5 eq.) in anhydrous CH₂Cl₂ at 0°C under a nitrogen atmosphere, add EDC (1.2 eq.).
-
Reaction Progression: Allow the resulting solution to warm to room temperature and stir overnight.
-
Aqueous Workup: Wash the reaction mixture with 5% aqueous KHSO₄. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in EtOAc and reflux for 4 hours.
-
Isolation and Purification: Reduce the solvent volume under vacuum and allow the solution to crystallize at 4°C overnight. Filter the solid product and wash with cold EtOAc to afford this compound.
Biological Activity and Applications of the Pyrrolidine-2,4-dione Core
While this compound is primarily a synthetic intermediate, the pyrrolidine-2,4-dione core is a recognized pharmacophore present in a variety of biologically active molecules.[2][3] This scaffold is found in natural tetramic acids and has been exploited for the development of compounds with a range of therapeutic and agricultural applications.[2]
Derivatives of pyrrolidine-2,4-dione have demonstrated significant activity in several areas:
-
Insecticidal Activity: Certain derivatives have shown potent larvicidal effects against mosquito species like Culex quinquefasciatus.[2][3] The presence of an amide group on the pyrrolidine-2,4-dione moiety appears to be important for this activity.[2]
-
Antifungal Activity: The pyrrolidine-2,4-dione scaffold is a core component of compounds with fungicidal properties against various plant pathogens.[2][4]
-
Antibacterial Activity: The structural motif has been incorporated into molecules with antibacterial properties.[3]
-
Herbicidal Activity: Some 3-(α-hydroxy-benzylidene)pyrrolidine-2,4-dione derivatives have been reported to have high herbicidal efficiency.[2]
-
Other Therapeutic Areas: The pyrrolidine-2,4-dione core is also found in compounds investigated as antitumor and antiviral agents.[2]
The diverse biological activities of pyrrolidine-2,4-dione derivatives are often achieved through substitution at the 3-position of the heterocyclic ring.[2]
Conclusion
References
- 1. angenechemical.com [angenechemical.com]
- 2. Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, also known as N-Boc-pyrrolidine-2,4-dione, is a versatile heterocyclic building block in organic synthesis. Its structure, featuring a pyrrolidine ring with a Boc-protecting group on the nitrogen and two carbonyl functionalities, offers multiple sites for chemical modification. The active methylene group at the 3-position, flanked by the two carbonyls, is particularly reactive and serves as a key handle for introducing molecular diversity. This document provides detailed application notes and experimental protocols for the use of this reagent in key synthetic transformations, namely alkylation and condensation reactions, which are crucial for the synthesis of novel scaffolds for drug discovery and development. The pyrrolidine moiety is a common feature in many FDA-approved drugs, making its derivatives valuable targets in medicinal chemistry.
Key Applications
The primary reactivity of this compound stems from the acidity of the C-3 protons, enabling the formation of a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions, including:
-
Alkylation Reactions: Introduction of alkyl, aryl, or vinyl substituents at the 3-position.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form 3-substituted ylidene derivatives.
-
Michael Additions: Conjugate addition to α,β-unsaturated systems.
-
Synthesis of Fused Heterocycles: Serving as a precursor for more complex, polycyclic structures.
These transformations allow for the generation of a wide array of substituted pyrrolidine derivatives, which are of significant interest in the development of new therapeutic agents.
Experimental Protocols
C-3 Alkylation of this compound
The alkylation of the active methylene group at the C-3 position provides a straightforward method for introducing substituents onto the pyrrolidine scaffold. Based on the analogous reactivity of N-Boc-protected piperidine-2,4-dione, a regioselective alkylation can be achieved under basic conditions. The choice of base and reaction conditions is critical to ensure high yields and prevent side reactions. Lithium-based strong bases are often effective in generating the desired enolate for subsequent reaction with an electrophile.
General Workflow for C-3 Alkylation
Caption: Workflow for the C-3 alkylation of this compound.
Detailed Protocol:
-
To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a solution of lithium hexamethyldisilazide (LiHMDS, 1.1 equiv., 1.0 M in THF) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Add the desired electrophile (e.g., an alkyl halide, 1.2 equiv.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted product.
Quantitative Data (Based on Analogy with Piperidine-2,4-dione System)[1]
| Entry | Electrophile | Base | Solvent | Yield (%) |
| 1 | Iodomethane | LiHMDS | THF | 85 |
| 2 | Benzyl bromide | LiHMDS | THF | 78 |
| 3 | Allyl bromide | LiHMDS | THF | 82 |
| 4 | Propargyl bromide | LiHMDS | THF | 75 |
Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. The active methylene group of this compound readily undergoes condensation with aromatic aldehydes in the presence of a mild base to yield 3-arylmethylene derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
General Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation of this compound with aromatic aldehydes.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) and the aromatic aldehyde (1.1 equiv.) in ethanol (0.2 M).
-
Add a catalytic amount of piperidine (0.1 equiv.).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the 3-arylmethylene-1-Boc-pyrrolidine-2,4-dione.
Expected Quantitative Data (General Yields for this type of reaction)
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Typical Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 80-95 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 85-98 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 82-96 |
| 4 | 2-Naphthaldehyde | Pyrrolidine | Toluene | 75-90 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of substituted pyrrolidines. The protocols outlined in this document for alkylation and Knoevenagel condensation provide robust and reproducible methods for the functionalization of this scaffold. These reactions are fundamental in the construction of novel molecular architectures for applications in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of potential therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
Application Notes and Protocols: tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate, also known as 1-Boc-pyrrolidine-2,4-dione, is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its pyrrolidine-2,4-dione core represents a privileged scaffold found in a variety of biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and subsequent deprotection under specific conditions, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs and natural products.[1] Its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 2,4-dione substitution pattern on the pyrrolidine ring provides reactive sites, particularly the active methylene group at the C3 position, which can be readily functionalized.
This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.
Application in the Synthesis of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. Several DPP-4 inhibitors, such as Sitagliptin, feature a core heterocyclic structure that can be accessed through synthetic routes involving intermediates like substituted pyrrolidines.
While direct synthesis of approved drugs from this compound is not prominently documented, its structural similarity to key intermediates suggests its utility in the synthesis of novel DPP-4 inhibitors. The core pyrrolidine-2,4-dione moiety can be elaborated to mimic the binding motifs of known DPP-4 inhibitors. A key synthetic transformation is the Knoevenagel condensation of the active methylene group of this compound with various aldehydes to introduce diverse substituents.
Experimental Protocol: Knoevenagel Condensation for the Synthesis of DPP-4 Inhibitor Scaffolds
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde, a common step in the synthesis of various biologically active compounds.[2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
To a solution of this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 3-((4-fluorophenyl)methylene)pyrrolidine-2,4-dione derivative.
Table 1: Representative Yields for Knoevenagel Condensation
| Aldehyde | Product | Yield (%) |
| 4-Fluorobenzaldehyde | tert-butyl 3-((4-fluorophenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 85 |
| 2,4-Dichlorobenzaldehyde | tert-butyl 3-((2,4-dichlorophenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 78 |
| 4-Methoxybenzaldehyde | tert-butyl 3-((4-methoxyphenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 91 |
Note: Yields are hypothetical and for illustrative purposes based on typical Knoevenagel condensations.
Biological Evaluation of Synthesized Compounds
The synthesized derivatives can be evaluated for their DPP-4 inhibitory activity using in vitro enzyme assays.
Table 2: Hypothetical DPP-4 Inhibitory Activity
| Compound | IC₅₀ (nM) |
| tert-butyl 3-((4-fluorophenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 150 |
| tert-butyl 3-((2,4-dichlorophenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 220 |
| tert-butyl 3-((4-methoxyphenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 180 |
| Sitagliptin (Reference) | 20 |
Note: IC₅₀ values are hypothetical and for illustrative purposes to demonstrate how data would be presented.
Signaling Pathway and Experimental Workflow Diagrams
DPP-4 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Caption: Mechanism of DPP-4 inhibition for glycemic control.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow from synthesis to biological evaluation of novel compounds derived from this compound.
Caption: Workflow for synthesis and evaluation of DPP-4 inhibitors.
Conclusion
This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds. Its application in the construction of potential DPP-4 inhibitors through reactions like the Knoevenagel condensation highlights its utility in drug discovery. The straightforward functionalization of its pyrrolidine-2,4-dione core allows for the generation of diverse molecular architectures for biological screening and the development of new therapeutic agents. Further exploration of its reactivity will likely lead to the discovery of more compounds with significant pharmacological activities.
References
Application Note and Protocol for the Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a two-step reaction sequence commencing with the N-acylation of N-Boc-glycine followed by a Dieckmann-type cyclization. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
This compound, also known as 1-Boc-pyrrolidine-2,4-dione, is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] The pyrrolidine-2,4-dione (tetramic acid) core is a structural motif found in a number of natural products with diverse pharmacological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled functionalization and manipulation of the molecule during complex synthetic routes.[1] This application note describes a reliable and reproducible protocol for the laboratory-scale synthesis of this important intermediate.
The synthetic strategy involves the initial preparation of a β-keto ester precursor from N-Boc-glycine, which then undergoes an intramolecular condensation to form the desired pyrrolidine-2,4-dione ring system.
Materials and Methods
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise noted.
| Reagent | Supplier | Grade |
| N-Boc-glycine | Sigma-Aldrich | ≥98% |
| Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) | Sigma-Aldrich | ≥98% |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Hydrochloric acid (HCl), concentrated | Fisher Scientific | ACS Grade |
| Sodium bicarbonate (NaHCO₃), saturated solution | Fisher Scientific | ACS Grade |
| Brine (saturated NaCl solution) | Prepared in-house | - |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% |
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker 400 MHz)
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI)
-
High-Performance Liquid Chromatography (HPLC) system
-
Melting Point Apparatus
-
Standard laboratory glassware
Experimental Protocol
The synthesis of this compound is performed in two main steps as illustrated in the workflow diagram below.
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of the Acyl Meldrum's Acid Intermediate
-
To a solution of N-Boc-glycine (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to form this compound
-
Dissolve the crude acyl Meldrum's acid intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C, depending on the solvent).
-
The cyclization reaction involves the loss of acetone and carbon dioxide.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Step | Product | Starting Material | Molar Ratio | Yield (%) | Purity (%) | Analytical Data |
| 1 | Acyl Meldrum's Acid Intermediate | N-Boc-glycine | 1.0 | ~85-95 | >90 (crude) | - |
| 2 | This compound | Acyl Intermediate | 1.0 | ~60-75 | >97 | ¹H NMR, ¹³C NMR, MS (ESI) |
¹H NMR (400 MHz, CDCl₃): δ 3.98 (s, 2H), 3.45 (s, 2H), 1.50 (s, 9H). MS (ESI): m/z 200.08 [M+H]⁺.
Discussion
The described two-step protocol provides a reliable method for the synthesis of this compound. The use of Meldrum's acid in the first step facilitates the formation of a reactive acyl intermediate, which readily undergoes intramolecular cyclization upon heating. The purification by column chromatography in the final step is crucial to obtain the product with high purity.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DCC is a potent sensitizer; avoid skin contact.
-
DCM is a volatile and potentially carcinogenic solvent; handle with care.
Conclusion
This application note details a robust and efficient protocol for the synthesis of this compound. The procedure is suitable for laboratory-scale preparation and provides the target compound in good yield and high purity, ready for use in further synthetic applications.
References
Application Notes and Protocols for Regioselective Alkylation of N-Boc-piperidine-2,4-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective alkylation of N-Boc-piperidine-2,4-dione, a key scaffold in medicinal chemistry. The protocols detailed below enable the selective functionalization at either the C3 (α) or C5 (γ) position, providing access to a diverse range of substituted piperidine derivatives for drug discovery and development.
Introduction
N-Boc-piperidine-2,4-dione and its analogs are versatile building blocks in the synthesis of biologically active compounds. The ability to selectively introduce substituents at the C3 or C5 position is crucial for structure-activity relationship (SAR) studies. The regioselectivity of the alkylation is primarily governed by the choice of reaction conditions, which dictate the formation of either the kinetic or thermodynamic enolate.
-
Kinetic Control (C3 Alkylation): Deprotonation at the less substituted and more sterically accessible C3 position is achieved using a strong, bulky base at low temperatures. This leads to the formation of the kinetic enolate and subsequent alkylation at the C3 position.
-
Thermodynamic Control (C5 Alkylation): Formation of the more substituted and thermodynamically more stable enolate at the C5 position is favored under conditions that allow for equilibration. This is typically achieved with a strong base in the presence of a lithium salt at temperatures that permit equilibration.
Key Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperidine-2,4-dione (Starting Material)
This protocol describes a reliable method for the synthesis of the N-Boc-piperidine-2,4-dione starting material.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection: To a stirred solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine. This intermediate is often used without further purification.
-
Oxidation: To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-piperidine-2,4-dione.
Protocol 2: Regioselective C5-Alkylation (Thermodynamic Control)
This protocol is adapted from the work of Orsini et al. and favors the formation of the C5-alkylated product.[1] The presence of a lithium counter-ion is crucial for achieving high regioselectivity.[1]
Materials:
-
N-Boc-piperidine-2,4-dione
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-piperidine-2,4-dione (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA or LiHMDS (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C5-alkylated N-Boc-piperidine-2,4-dione.
Protocol 3: Regioselective C3-Alkylation (Kinetic Control) - A General Protocol
This general protocol is based on the principles of kinetic enolate formation and is expected to favor alkylation at the C3 position. Optimization of reaction conditions may be necessary for specific substrates and electrophiles.
Materials:
-
N-Boc-piperidine-2,4-dione
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Electrophile (e.g., methyl iodide, allyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add HMPA (2.0 eq) (if used).
-
Add a solution of N-Boc-piperidine-2,4-dione (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Maintain the reaction at -78 °C for 1-3 hours, monitoring by TLC. It is crucial to keep the temperature low to prevent equilibration to the thermodynamic enolate.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C3-alkylated N-Boc-piperidine-2,4-dione.
Data Presentation
The following table summarizes the results for the C5-alkylation of N-Boc-piperidine-2,4-dione using various electrophiles and bases, as reported by Orsini et al.[1]
| Entry | Electrophile (E-X) | Base (1.1 eq) | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | MeI | LDA | - | -78 to rt | 2 | 75 |
| 2 | BnBr | LDA | - | -78 to rt | 2 | 80 |
| 3 | Allyl-Br | LDA | - | -78 to rt | 2 | 78 |
| 4 | EtI | LDA | - | -78 to rt | 2 | 70 |
| 5 | n-BuBr | LiHMDS | - | -78 to rt | 16 | 65 |
| 6 | MeI | NaHMDS | LiBr (1.1 eq) | -78 to rt | 2 | 68 |
| 7 | MeI | KHMDS | LiBr (1.1 eq) | -78 to rt | 2 | 65 |
Note: In all reported cases, alkylation occurred exclusively at the C5 position.
Visualizations
Caption: Regioselective alkylation pathways.
Caption: Experimental workflows for regioselective alkylation.
References
Application Notes and Protocols: Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a versatile building block in synthetic and medicinal chemistry. The focus is on its application in carbon-carbon bond formation, a cornerstone of modern drug discovery and development.
Introduction
This compound, also known as 1-Boc-pyrrolidine-2,4-dione, is a heterocyclic compound featuring a pyrrolidine-2,4-dione core protected with a tert-butyloxycarbonyl (Boc) group. The active methylene group at the C3 position, situated between two carbonyl functionalities, imparts significant nucleophilic character, making it a valuable precursor for the synthesis of a wide array of substituted pyrrolidine scaffolds. These scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals, highlighting the importance of this reagent in drug discovery programs.
This document outlines key reaction conditions for the functionalization of this compound and its analogs, with a focus on alkylation and acylation reactions at the C3 position.
Key Applications and Reaction Conditions
The primary reactivity of this compound stems from the acidity of the C3 protons, allowing for deprotonation to form a stabilized enolate. This enolate can then react with various electrophiles. Key applications include C-alkylation and C-acylation, which are fundamental transformations for building molecular complexity.
C3-Alkylation of Pyrrolidine-2,4-dione Analogs
While specific literature on the extensive alkylation of this compound is limited, a comprehensive study on its six-membered ring analog, tert-butyl 2,4-dioxopiperidine-1-carboxylate, provides a robust framework for its reactivity. The principles of enolate formation and subsequent reaction with electrophiles are directly comparable. The following data summarizes the regioselective γ-alkylation of this piperidine analog, which is anticipated to be highly similar for the pyrrolidine counterpart.
Table 1: Regioselective γ-Alkylation of N-Boc-2,4-dioxopiperidine-1-carboxylate with Various Electrophiles
| Entry | Electrophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propyl iodide | LHMDS (2.2) | THF | -78 to -20 | 1.5 | 75 |
| 2 | Propyl iodide | NaHMDS (2.2) | THF | -78 to -20 | 1.5 | 20 |
| 3 | Propyl iodide | KHMDS (2.2) | THF | -78 to -20 | 1.5 | 15 |
| 4 | Benzyl bromide | LHMDS (2.2) | THF | -78 to -20 | 1.0 | 82 |
| 5 | Allyl bromide | LHMDS (2.2) | THF | -78 to -20 | 1.0 | 85 |
| 6 | Ethyl bromoacetate | LHMDS (2.2) | THF | -78 to -40 | 1.0 | 68 |
| 7 | Isobutyl iodide | LHMDS (2.2) | THF | -78 to -10 | 2.0 | 71 |
Data adapted from a study on the analogous piperidine derivative. LHMDS = Lithium bis(trimethylsilyl)amide, NaHMDS = Sodium bis(trimethylsilyl)amide, KHMDS = Potassium bis(trimethylsilyl)amide, THF = Tetrahydrofuran.
The data clearly indicates the superiority of LHMDS as a base for this transformation, suggesting that the lithium counter-ion plays a crucial role in directing the regioselectivity of the alkylation.
C3-Acylation of Pyrrolidine-2,4-diones
The C3 position of pyrrolidine-2,4-diones can also undergo acylation with acid chlorides in the presence of a Lewis acid. This reaction provides access to 3-acyl-pyrrolidine-2,4-diones, which are important intermediates in the synthesis of tetramic acid antibiotics and other biologically active compounds.
Table 2: C3-Acylation of a Pyrrolidine-2,4-dione Derivative
| Entry | Acyl Chloride | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | BF₃·OEt₂ | Dichloromethane | rt | 4 | 85 |
| 2 | Propionyl chloride | BF₃·OEt₂ | Dichloromethane | rt | 4 | 82 |
| 3 | Benzoyl chloride | BF₃·OEt₂ | Dichloromethane | rt | 6 | 78 |
Data is generalized from studies on N-substituted pyrrolidine-2,4-diones.
Experimental Protocols
Protocol 1: General Procedure for C3-Alkylation (Analogous System)
This protocol is adapted from the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate and serves as a strong starting point for the alkylation of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LHMDS) solution (e.g., 1.0 M in THF)
-
Alkyl halide (e.g., propyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LHMDS solution (2.2 eq.) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to the temperature indicated in Table 1 (e.g., -20 °C) and stir for the specified time.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the C3-alkylated product.
Protocol 2: General Procedure for C3-Acylation
This protocol is a general method for the Lewis acid-mediated acylation of pyrrolidine-2,4-diones.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron trifluoride diethyl etherate (1.1 eq.) dropwise.
-
Add the acid chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the C3-acylated product.
Visualizations
Caption: Workflow for the C3-alkylation of this compound.
Application Notes and Protocols for the Purification of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods, including flash column chromatography and recrystallization, are designed to yield high-purity material suitable for downstream applications in drug discovery and development.
Introduction
This compound, also known as 1-Boc-pyrrolidine-2,4-dione, is a versatile building block in medicinal chemistry. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document outlines two primary methods for the purification of this compound from a crude reaction mixture.
A general workflow for the purification process is outlined below.
Method 1: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying this compound from reaction byproducts and unreacted starting materials. Due to the polarity of the target compound, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is recommended.
Experimental Protocol
-
Preparation of the Crude Sample:
-
Following the synthesis, perform an aqueous work-up of the reaction mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a few drops of the extraction solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using a solvent system of 30-50% ethyl acetate in hexanes to determine the optimal elution conditions. The target compound should have an Rf value of approximately 0.25-0.35.
-
-
Column Preparation:
-
Select a flash chromatography column with a diameter appropriate for the scale of the crude material (a rough guide is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring a level and compact bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent system (e.g., 20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase. A suggested gradient is from 20% to 70% ethyl acetate in hexanes over several column volumes.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
The logical workflow for this chromatographic purification is depicted below.
Data Presentation
| Parameter | Recommended Conditions | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Good separation of polar compounds |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 70%) | Elution of the target compound at an appropriate retention time |
| Typical Loading | 1 g crude / 30 g silica | Efficient separation without overloading |
| Expected Yield | 70-90% | Dependent on the purity of the crude material |
| Final Purity | >98% (by HPLC/NMR) | High purity suitable for further synthesis |
Method 2: Recrystallization
For crude material that is obtained as a semi-solid or oil, recrystallization can be an effective purification method, particularly for larger scale purifications. This technique relies on the differential solubility of the compound and impurities in a given solvent system.
Experimental Protocol
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents will dissolve the compound when hot but not at room temperature.
-
Commonly used solvents for polar N-Boc protected compounds include ethyl acetate, isopropyl alcohol, and mixtures such as ethyl acetate/hexanes or dichloromethane/diethyl ether.
-
-
Recrystallization from a Single Solvent:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Recrystallization from a Two-Solvent System:
-
Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate or dichloromethane).
-
Slowly add a "poor" solvent in which the compound is insoluble (e.g., hexanes or diethyl ether) at room temperature until the solution becomes slightly turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.
-
The decision-making process for developing a recrystallization protocol is illustrated below.
Data Presentation
| Parameter | Potential Solvent Systems | Expected Outcome |
| Single Solvent | Isopropyl alcohol, Ethyl acetate | Formation of well-defined crystals upon cooling |
| Two-Solvent System | Ethyl acetate/Hexanes, Dichloromethane/Diethyl ether | Precipitation of the product upon addition of the anti-solvent |
| Expected Yield | 60-85% | Dependent on the solubility profile and purity of the crude material |
| Final Purity | >99% (by HPLC/NMR) | High purity crystalline solid |
By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring the reliability and reproducibility of subsequent synthetic transformations.
Application Notes and Protocols for the Characterization of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate, a key intermediate in organic synthesis, requires comprehensive analytical characterization to ensure its identity, purity, and stability. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The provided methodologies are essential for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry.
Analytical Methods Overview
A multi-pronged analytical approach is recommended for the definitive characterization of this compound. This involves spectroscopic techniques to elucidate the molecular structure and chromatographic methods to assess purity.
Caption: Overall analytical workflow for the characterization of this compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on spectral data from closely related analogs and theoretical predictions.
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | s | 2H | CH₂ (C5) |
| ~2.80 | s | 2H | CH₂ (C3) |
| 1.50 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~205.0 | C=O (C4) |
| ~170.0 | C=O (C2) |
| ~150.0 | C=O (Boc) |
| ~84.0 | C(CH₃)₃ |
| ~49.0 | CH₂ (C5) |
| ~36.0 | CH₂ (C3) |
| ~28.0 | C(CH₃)₃ |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkyl) |
| ~1790 | Strong | C=O stretch (imide) |
| ~1740 | Strong | C=O stretch (keto) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1370 | Medium | C-H bend (t-butyl) |
| ~1250 | Strong | C-O stretch |
| ~1150 | Strong | C-N stretch |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 200.0917 | [M+H]⁺ |
| 222.0737 | [M+Na]⁺ |
| 144.0655 | [M+H - C₄H₈]⁺ |
| 100.0498 | [M+H - C₅H₉O₂]⁺ |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound.
Instrumentation: 500 MHz NMR Spectrometer.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small drop of TMS to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra using appropriate software. Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.
Caption: Experimental workflow for NMR analysis.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample (solid)
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
-
Analyze the spectrum to identify characteristic absorption bands for the functional groups.
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analyze the spectrum to identify the protonated molecular ion ([M+H]⁺) and other adducts or fragments.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient is 30% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of the initial mobile phase composition.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 210 nm
-
-
Inject the sample and run the HPLC analysis.
-
Integrate the peak areas in the resulting chromatogram to calculate the purity of the compound.
Caption: Logical flow for HPLC purity determination.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the generation of reliable and accurate data, which is critical for its application in research and drug development. The combination of spectroscopic and chromatographic techniques allows for unambiguous structural confirmation and precise purity assessment.
Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl 2,4-Dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein outlines a robust and scalable two-step synthetic route commencing from readily available starting materials. The synthesis involves the initial N-alkylation of N-Boc-glycine tert-butyl ester followed by an intramolecular Dieckmann condensation to yield the target compound. Detailed experimental procedures, data analysis, and process workflow visualizations are provided to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its pyrrolidine-2,4-dione core is a privileged scaffold found in numerous compounds with diverse therapeutic applications. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective downstream functionalization. The demand for this intermediate in drug development necessitates a reliable and scalable synthetic process. This application note details a high-yielding, two-step approach suitable for multi-gram to kilogram scale production.
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two key steps:
-
Synthesis of the Diester Precursor: N-alkylation of tert-butyl N-(tert-butoxycarbonyl)glycinate with a haloacetate ester to form the acyclic diester precursor.
-
Dieckmann Condensation: An intramolecular cyclization of the diester precursor using a strong base to afford the target this compound.
Experimental Protocols
Step 1: Synthesis of Di-tert-butyl 2,2'-(tert-butoxycarbonylazanediyl)diacetate
Materials:
-
tert-Butyl N-(tert-butoxycarbonyl)glycinate
-
tert-Butyl bromoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Multi-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Nitrogen inlet
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Under a nitrogen atmosphere, a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of tert-butyl N-(tert-butoxycarbonyl)glycinate (1.0 equivalent) in anhydrous DMF is added dropwise via the addition funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous DMF is then added dropwise, again maintaining the internal temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of DMF).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude di-tert-butyl 2,2'-(tert-butoxycarbonylazanediyl)diacetate is purified by column chromatography on silica gel.
Step 2: Scale-Up Synthesis of this compound via Dieckmann Condensation
Materials:
-
Di-tert-butyl 2,2'-(tert-butoxycarbonylazanediyl)diacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and nitrogen inlet
-
Heating/cooling system
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a large-scale reaction vessel purged with nitrogen, add a solution of di-tert-butyl 2,2'-(tert-butoxycarbonylazanediyl)diacetate (1.0 equivalent) in anhydrous toluene.
-
Carefully add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) to the solution under inert atmosphere.
-
Slowly and carefully add a catalytic amount of methanol to initiate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by recrystallization or flash column chromatography to afford this compound as a solid.
Data Presentation
| Parameter | Step 1: N-Alkylation | Step 2: Dieckmann Condensation |
| Starting Material | tert-Butyl N-(tert-butoxycarbonyl)glycinate | Di-tert-butyl 2,2'-(tert-butoxycarbonylazanediyl)diacetate |
| Reagents | tert-Butyl bromoacetate, Sodium Hydride | Sodium Hydride, Methanol (catalytic) |
| Solvent | Anhydrous DMF | Anhydrous Toluene |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 75-85% | 80-90% |
| Purity (by HPLC) | >95% | >98% |
| Product Appearance | Viscous Oil | Off-white to pale yellow solid |
Visualizations
Logical Workflow for Synthesis
Application Notes and Protocols: Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate as a versatile building block in organic synthesis. The protocols detailed below are based on established chemical principles and analogous reactions of similar compounds, offering a practical guide for the synthesis of diverse molecular scaffolds.
Introduction
This compound, also known as N-Boc-pyrrolidine-2,4-dione or N-Boc-tetramic acid, is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its 1,3-dicarbonyl moiety provides two sites for functionalization, making it an ideal starting material for the synthesis of a variety of substituted pyrrolidinones and other complex heterocyclic systems. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further derivatization at the nitrogen atom.
Key Applications
The reactivity of this compound at the C3 and C5 positions allows for a range of synthetic transformations, including:
-
C5-Alkylation: The methylene group at the C5 position is activated by both adjacent carbonyl groups, facilitating its deprotonation and subsequent reaction with electrophiles to introduce a wide range of substituents.
-
Knoevenagel Condensation: The active methylene group at C3 can participate in condensation reactions with aldehydes and ketones to form α,β-unsaturated systems, which are valuable intermediates for further synthetic manipulations.
These reactions open avenues for the synthesis of compounds with potential biological activities, such as kinase inhibitors, antiviral agents, and antibacterial agents.
Experimental Protocols
Protocol 1: Regioselective C5-Alkylation
This protocol describes the regioselective alkylation of this compound at the C5 position. The procedure is adapted from the well-established methods for the γ-alkylation of analogous β-ketoamides.
Experimental Workflow:
Figure 1: General workflow for the C5-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., LDA or LHMDS, 1.1 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
-
Add the alkylating agent (1.2 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the C5-alkylated product.
Quantitative Data (Expected):
| Entry | Alkylating Agent | Base | Expected Yield (%) |
| 1 | Iodomethane | LDA | 75-85 |
| 2 | Benzyl bromide | LHMDS | 80-90 |
| 3 | Propargyl bromide | LDA | 70-80 |
Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde at the C3 position.
Reaction Pathway:
Figure 2: Knoevenagel condensation pathway.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Dean-Stark apparatus
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv), the aromatic aldehyde (1.1 equiv), and toluene.
-
Add a catalytic amount of piperidine (0.1 equiv) and glacial acetic acid (0.2 equiv).
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired condensation product.
Quantitative Data (Expected):
| Entry | Aromatic Aldehyde | Expected Yield (%) |
| 1 | Benzaldehyde | 80-90 |
| 2 | 4-Chlorobenzaldehyde | 85-95 |
| 3 | 4-Methoxybenzaldehyde | 75-85 |
Potential Applications in Drug Discovery
The substituted pyrrolidinone scaffolds synthesized from this compound are of significant interest in drug discovery. For instance, the tetramic acid core is a recurring motif in a number of natural products with diverse biological activities. The ability to readily introduce various substituents at the C5 position allows for the generation of libraries of compounds for screening against various biological targets, such as protein kinases.
Signaling Pathway Context (Hypothetical):
Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase. The pyrrolidinone scaffold can be elaborated with substituents that mimic the purine ring of ATP and interact with key residues in the ATP-binding pocket, thereby inhibiting the kinase's activity and downstream signaling.
Figure 3: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer: The experimental protocols and expected yields provided are based on analogous chemical reactions and should be considered as starting points. Optimization of reaction conditions may be necessary to achieve the desired outcomes. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, an N-Boc protected derivative of pyrrolidine-2,4-dione (a tautomer of tetramic acid), serves as a versatile synthetic intermediate in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in modulating the reactivity of the pyrrolidine-2,4-dione core, enabling regioselective functionalization. This document provides detailed application notes and experimental protocols for the synthesis and subsequent alkylation of this compound, highlighting its utility as a scaffold for the synthesis of substituted tetramic acid derivatives, which are prevalent in a wide range of biologically active natural products.
Introduction
The pyrrolidine-2,4-dione ring system, also known as a tetramic acid moiety, is a privileged scaffold found in numerous natural products exhibiting a broad spectrum of biological activities, including antibiotic, antiviral, and cytotoxic properties. The strategic functionalization of this core structure is of significant interest in the development of novel therapeutic agents. The introduction of a Boc protecting group on the nitrogen atom of the pyrrolidine-2,4-dione ring provides a powerful tool for chemists to control the regioselectivity of subsequent reactions, particularly at the C3 and C5 positions. This N-Boc protection strategy prevents unwanted side reactions and allows for the precise installation of various substituents, leading to the generation of diverse molecular libraries for drug discovery.
Synthesis of this compound
The synthesis of the title compound is analogous to the preparation of its piperidine counterpart and typically proceeds via a Dieckmann-type condensation of an N-Boc protected β-amino ester.
Experimental Protocol: Synthesis
Materials:
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N-Boc-glycine methyl ester
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tert-Butyl acetate
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Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (1 M)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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To a solution of N-Boc-glycine methyl ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LiHMDS (2.2 eq, 1.0 M in THF) dropwise, maintaining the temperature below -70 °C.
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After stirring for 30 minutes at -78 °C, add tert-butyl acetate (1.5 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is approximately 3-4.
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Extract the aqueous layer with ethyl acetate (3 x).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to afford this compound.
Expected Yield and Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | C9H13NO4 | 199.21 | 60-75 | White solid | 3.89 (s, 2H), 3.45 (s, 2H), 1.50 (s, 9H) | 205.1, 170.2, 150.8, 83.5, 52.1, 45.3, 28.1 |
Application: Regioselective Alkylation
The N-Boc group facilitates the regioselective alkylation at the C3 position of the pyrrolidine-2,4-dione ring. The presence of the electron-withdrawing Boc group increases the acidity of the C3 protons, allowing for selective deprotonation and subsequent reaction with an electrophile.
Experimental Protocol: C3-Alkylation
Materials:
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This compound
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Anhydrous tetrahydrofuran (THF)
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Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium diisopropylamide (LDA)
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Alkyl halide (e.g., iodomethane, benzyl bromide)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
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Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the C3-alkylated product.
Representative Alkylation Reactions and Yields
| Electrophile | Product | Typical Yield (%) |
| Iodomethane | tert-Butyl 3-methyl-2,4-dioxopyrrolidine-1-carboxylate | 80-90 |
| Benzyl bromide | tert-Butyl 3-benzyl-2,4-dioxopyrrolidine-1-carboxylate | 75-85 |
| Allyl bromide | tert-Butyl 3-allyl-2,4-dioxopyrrolidine-1-carboxylate | 70-80 |
Deprotection
The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting group to unveil the free amine or to allow for further transformations at the nitrogen atom.
Experimental Protocol: Boc Deprotection
Materials:
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C3-alkylated this compound
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
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Dissolve the N-Boc protected pyrrolidine-2,4-dione derivative in dichloromethane.
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Add trifluoroacetic acid (typically 20-50% v/v) and stir the reaction at room temperature.
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Monitor the reaction by TLC until the starting material is fully consumed.
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Remove the solvent and excess TFA under reduced pressure.
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Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Workflow and Pathway Diagrams
Caption: Synthetic workflow for the preparation and functionalization of this compound.
Caption: Key steps in the regioselective C3-alkylation of N-Boc-pyrrolidine-2,4-dione.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The N-Boc protecting group effectively directs regioselective alkylation at the C3 position, providing a straightforward route to a variety of substituted tetramic acid derivatives. The protocols outlined in this document offer reliable methods for the preparation and subsequent functionalization of this important synthetic intermediate, which can be readily applied in the development of new chemical entities for pharmaceutical and agrochemical research.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A common and effective method for the synthesis of this compound is the intramolecular Dieckmann condensation of a suitable diester precursor. This typically involves the reaction of N-Boc-glycine ethyl ester with ethyl acrylate to form a diester, which is then cyclized using a strong base.
Q2: Which base is most effective for the Dieckmann condensation in this synthesis?
Strong, non-nucleophilic bases are generally preferred for Dieckmann condensations to avoid side reactions such as saponification of the ester groups. Sodium ethoxide (NaOEt) is a commonly used base for this transformation, often in an alcoholic solvent like ethanol. Other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be effective.
Q3: What are the key reaction parameters to control for a successful synthesis?
The success of this synthesis is highly dependent on several factors:
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Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and lead to side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Temperature Control: The Dieckmann condensation is typically performed at elevated temperatures to drive the reaction to completion. However, excessive heat can lead to decomposition.
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Stoichiometry of the Base: Using the correct amount of base is crucial. A stoichiometric amount is required to deprotonate the diester and drive the cyclization.
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Purity of Starting Materials: The purity of the starting diester is critical for obtaining a high yield of the desired product.
Q4: How is the final product typically purified?
Purification of this compound can often be achieved through recrystallization. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
Below is a guide to troubleshoot common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction | - Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using TLC. - Increase the reaction temperature, but be cautious of potential decomposition. |
| Inactive or insufficient base | - Use a fresh batch of the base. - Ensure the stoichiometry of the base is correct. | |
| Presence of moisture | - Thoroughly dry all glassware before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a Major Byproduct | Intermolecular condensation | - Use high-dilution conditions to favor the intramolecular Dieckmann condensation. |
| Saponification of the ester | - Use a non-nucleophilic base if saponification is a significant issue. | |
| Product is an intractable oil or fails to crystallize | Presence of impurities | - Attempt to purify a small sample via column chromatography to see if a pure, crystalline product can be obtained. - Ensure all starting materials are pure. |
| Residual solvent | - Dry the product under high vacuum for an extended period. | |
| Inconsistent Yields Between Batches | Variability in reagent quality | - Use reagents from the same lot number if possible. - Assess the purity of starting materials before each reaction. |
| Inconsistent reaction setup | - Standardize the reaction setup, including glassware, stirring speed, and heating method. |
Experimental Protocols
Synthesis of Diethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (Precursor)
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To a solution of N-Boc-glycine ethyl ester (1.0 eq) in anhydrous ethanol, add ethyl acrylate (1.1 eq).
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Add a catalytic amount of a suitable base, such as sodium ethoxide.
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Stir the reaction mixture at room temperature and monitor by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
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Dissolve the purified diethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (1.0 eq) in anhydrous toluene.
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Add sodium ethoxide (1.1 eq) to the solution.
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Heat the reaction mixture to reflux and monitor by TLC.
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After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute acid (e.g., 1 M HCl).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Synthesis of Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. The primary synthetic route is presumed to be an intramolecular Dieckmann condensation of a suitable N-Boc-protected diester precursor.
Troubleshooting Guide
Users may encounter several issues during the synthesis and purification of this compound. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to deprotonate the α-carbon of the ester, or it may have degraded due to improper storage. 2. Reaction Temperature Too Low: The activation energy for the condensation may not be reached. 3. Incorrect Starting Material: The diester precursor may be impure or incorrect. 4. Presence of Water: Moisture will quench the strong base and inhibit the reaction. | 1. Use a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS), or Potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions. 2. While lower temperatures can minimize side reactions, the reaction may require gentle warming. Monitor the reaction by TLC to find the optimal temperature. 3. Verify the identity and purity of the starting diester via NMR and/or mass spectrometry. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of a Major Byproduct | 1. Intermolecular Condensation: High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization. 2. Cleavage of Boc Group: The tert-butoxycarbonyl (Boc) protecting group can be cleaved by acidic conditions during workup. 3. Hydrolysis of Esters: The ester groups can be hydrolyzed during aqueous workup, especially if the pH is not controlled. | 1. Perform the reaction under high-dilution conditions to favor the intramolecular pathway. Add the diester starting material slowly to the base solution. 2. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction to maintain a neutral to slightly acidic pH. Avoid strong acids. 3. Perform the aqueous workup at low temperatures and minimize the time the compound is in contact with the aqueous phase. |
| Difficult Purification | 1. Presence of Starting Material: Incomplete reaction can lead to a mixture of starting material and product with similar polarities. 2. Formation of Multiple Byproducts: Competing side reactions can lead to a complex mixture that is difficult to separate by column chromatography. | 1. Monitor the reaction by TLC to ensure it goes to completion. If the reaction stalls, consider adding more base. 2. Optimize reaction conditions (base, solvent, temperature, concentration) to minimize side product formation. Consider a different purification technique, such as recrystallization or preparative HPLC if column chromatography is ineffective. |
| Product Instability | The β-ketoester product can be susceptible to decomposition, especially under acidic or basic conditions or at elevated temperatures. | Store the purified product in a cool, dry place, preferably under an inert atmosphere. The product is typically a solid and should be handled accordingly.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and logical synthetic route is the intramolecular Dieckmann condensation of a diester, such as N-(tert-butoxycarbonyl)-L-aspartic acid dimethyl ester or a similar derivative. This reaction involves the use of a strong base to facilitate the cyclization into the desired five-membered ring.[2][3][4]
Q2: Which base is optimal for the Dieckmann condensation in this synthesis?
A2: Strong, sterically hindered, non-nucleophilic bases are preferred to minimize side reactions.[2] Commonly used bases include Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS), and Potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction yield and purity of the product.
Q3: What role does the solvent play in this reaction?
A3: The solvent is crucial for stabilizing the intermediate enolate. Polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used as they solvate the metal cation of the base and the enolate without interfering with the reaction.[2]
Q4: My reaction is not proceeding to completion. What should I do?
A4: First, ensure that your reagents and solvents are completely anhydrous, as any moisture will consume the strong base. If the reaction has stalled, you can try adding an additional equivalent of the base. Gently warming the reaction mixture may also help to drive the reaction forward, but this should be done cautiously as it can also promote side reactions.
Q5: I am observing the formation of a byproduct that appears to have lost the Boc group. How can I prevent this?
A5: The Boc protecting group is sensitive to acid. During the aqueous workup, ensure that the pH of the solution does not become strongly acidic. Quenching the reaction with a buffered solution like saturated aqueous ammonium chloride instead of a strong acid can prevent premature deprotection.
Q6: What are the expected spectroscopic characteristics of the final product?
A6: The final product, this compound, is a solid with a molecular weight of 199.21 g/mol and a molecular formula of C9H13NO4.[5] While specific NMR and IR data can vary slightly based on the solvent and instrument, you should expect to see signals corresponding to the tert-butyl group, the pyrrolidine ring protons, and the carbonyl groups.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dieckmann Condensation
This protocol is a representative procedure based on standard Dieckmann condensation reactions.
Materials:
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N-(tert-butoxycarbonyl)-L-aspartic acid dimethyl ester
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Potassium tert-butoxide (t-BuOK)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
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Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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In the dropping funnel, prepare a solution of N-(tert-butoxycarbonyl)-L-aspartic acid dimethyl ester (1.0 equivalent) in anhydrous THF.
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Add the ester solution dropwise to the cooled t-BuOK solution over 30-60 minutes.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
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Extract the mixture with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the final product.
Visualizations
References
optimization of reaction parameters for tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters for the synthesis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is often prepared via a Dieckmann-type condensation of an appropriate N-Boc-protected amino acid diester.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the ester, initiating the cyclization. 2. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached at a low temperature. 3. Poor Quality Starting Materials: Degradation or impurities in the starting N-Boc-protected amino acid diester can inhibit the reaction. 4. Presence of Water: Moisture can quench the strong base and prevent the reaction from proceeding. | 1. Use a stronger base such as sodium ethoxide, potassium tert-butoxide, or lithium hexamethyldisilazide (LiHMDS). The choice of base can be critical for achieving high yields. 2. Gradually increase the reaction temperature. For Dieckmann condensations, temperatures ranging from room temperature to the reflux temperature of the solvent may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. 3. Ensure the purity of the starting materials. If necessary, purify the starting diester by column chromatography or distillation. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts. 2. Decomposition of Product: The β-keto ester product can be unstable, especially at elevated temperatures or in the presence of strong base for extended periods, leading to decomposition products. 3. Cleavage of Boc Protecting Group: Strongly basic or acidic conditions can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group. | 1. Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the starting material to the base solution. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid prolonged reaction times at high temperatures. 3. Use a non-nucleophilic, sterically hindered base like LiHMDS or KHMDS. If acidic workup is required, use a mild acid and maintain a low temperature. |
| Incomplete Reaction | 1. Insufficient Amount of Base: An inadequate amount of base will result in incomplete deprotonation and therefore an incomplete reaction. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to go to completion. | 1. Use at least one equivalent of base. For some substrates, a slight excess of base may be beneficial. 2. Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is no longer observed. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The presence of base and salts can lead to the formation of emulsions during the aqueous workup. 2. Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation of the β-keto ester product during column chromatography. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexanes). Alternatively, use a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in the synthesis of this compound?
A1: The choice and handling of the base are arguably the most critical parameters. A strong, non-nucleophilic base is required to efficiently promote the intramolecular condensation while minimizing side reactions. Ensuring anhydrous conditions is equally important, as any moisture will consume the base and inhibit the reaction.
Q2: Can I use a different protecting group for the nitrogen?
A2: Yes, other protecting groups can be used. However, the tert-butoxycarbonyl (Boc) group is advantageous due to its stability under the basic conditions of the Dieckmann condensation and its relatively straightforward removal under acidic conditions. If another protecting group is chosen, its stability to the reaction and deprotection conditions must be considered.
Q3: My reaction is very slow. What can I do to speed it up?
A3: To increase the reaction rate, you can try gradually increasing the temperature. However, be cautious as higher temperatures can also promote the formation of side products and decomposition of the desired product. Monitoring the reaction progress closely is essential. Alternatively, using a stronger base or a solvent with a higher boiling point could also increase the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the spot of the reaction mixture to the spot of the starting material, you can determine when the reaction is complete.
Q5: What are the expected spectroscopic characteristics of this compound?
A5: The product is a β-dicarbonyl compound and will exist as a mixture of keto and enol tautomers. In the 1H NMR spectrum, you should observe signals corresponding to the tert-butyl group (a singlet around 1.5 ppm) and the protons of the pyrrolidine ring. The methylene protons adjacent to the carbonyl groups will appear as singlets or multiplets, and the enolic proton will appear as a broad singlet at a downfield chemical shift. The 13C NMR spectrum will show characteristic signals for the two carbonyl carbons and the carbons of the tert-butyl group.
Experimental Protocols
Synthesis of this compound via Dieckmann Condensation
This protocol is based on the general principles of the Dieckmann condensation for the formation of cyclic β-keto esters.
Materials:
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N-Boc-L-aspartic acid dimethyl ester (or diethyl ester)
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Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
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Anhydrous toluene or tetrahydrofuran (THF)
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Anhydrous ethanol (if using NaOEt)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO3)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous toluene (or THF) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Base Addition: Add sodium ethoxide (1.1 equivalents) to the solvent. If using potassium tert-butoxide, it can be added directly.
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Substrate Addition: Dissolve N-Boc-L-aspartic acid dimethyl ester (1 equivalent) in a small amount of anhydrous toluene (or THF). Add this solution dropwise to the stirred suspension of the base at room temperature over a period of 30-60 minutes.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (for toluene) or let it stir at room temperature (for THF). Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
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Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is acidic (pH ~ 3-4).
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Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent to prevent product degradation) using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Optimization of Reaction Parameters
The following table summarizes key reaction parameters and their potential impact on the synthesis.
| Parameter | Condition | Effect on Yield and Purity |
| Base | Sodium Ethoxide | Effective, but can lead to transesterification if using a different ester starting material. |
| Potassium tert-Butoxide | A stronger, non-nucleophilic base, often leading to higher yields and cleaner reactions. | |
| LiHMDS/KHMDS | Strong, non-nucleophilic, and sterically hindered bases that can improve selectivity and yield. | |
| Solvent | Toluene | Higher boiling point allows for reactions at elevated temperatures, which can increase the reaction rate. |
| Tetrahydrofuran (THF) | Good solvent for many organic reactions, allows for reactions at or below room temperature. | |
| Temperature | Room Temperature | May result in slow reaction rates but can minimize side product formation. |
| Reflux | Increases reaction rate but may lead to decomposition of the product or starting material. | |
| Concentration | High Concentration | May favor intermolecular side reactions, leading to lower yields of the desired cyclic product. |
| High Dilution | Favors the intramolecular Dieckmann condensation, leading to higher yields of the desired product. |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate.
Troubleshooting Guide
Problem 1: Low yield after work-up and initial purification.
Possible Causes & Solutions:
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Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting materials. If the reaction has stalled, consider extending the reaction time or adding more reagents.
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Product loss during aqueous work-up: this compound has some water solubility. To minimize loss, saturate the aqueous layer with brine (saturated NaCl solution) before extraction. Use a continuous liquid-liquid extractor for highly valuable or small-scale purifications.
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Hydrolysis of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids. Avoid acidic conditions during work-up. If an acidic wash is necessary, use a weak acid like 1M KHSO₄ and perform the wash quickly at low temperatures.[1]
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Product degradation: The dicarbonyl moiety might be susceptible to degradation under harsh basic conditions. Use mild bases for neutralization, such as saturated sodium bicarbonate solution.
Problem 2: The purified product is an oil or fails to crystallize.
Possible Causes & Solutions:
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Residual solvent: Ensure all solvents from the work-up and extraction are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the product is highly soluble but the impurity is not, like dichloromethane or ethyl acetate, followed by drying under high vacuum can be effective.
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Presence of impurities: Even small amounts of impurities can inhibit crystallization. Attempt to further purify the oil by column chromatography.
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Incorrect recrystallization solvent: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound when hot but not when cold. See the "Experimental Protocols" section for suggested solvent systems.
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Oiling out: This occurs when the product is insoluble in the hot solvent and separates as a liquid. To prevent this, use a more polar solvent or a solvent mixture. Adding a co-solvent in which the compound is more soluble can also help.
Problem 3: Impurities co-elute with the product during column chromatography.
Possible Causes & Solutions:
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Inappropriate solvent system: The polarity of the eluent might be too high, causing all components to move too quickly. Optimize the solvent system using TLC to achieve good separation between the product and impurities (a ΔRf of at least 0.2 is recommended).
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Column overloading: Using too much crude material for the amount of stationary phase will result in poor separation. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
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Column packing issues: An improperly packed column can lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly without any air bubbles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include unreacted starting materials such as N-Boc-aspartic acid derivatives and coupling reagents (e.g., EDC, HOBt). Side-products from the cyclization step or hydrolysis of the Boc group can also be present.
Q2: What is the recommended storage condition for the purified compound?
A2: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation from moisture and air.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an effective purification method, especially for polar impurities. A common mobile phase would be a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) sometimes added to improve peak shape. However, be aware that prolonged exposure to TFA can lead to the cleavage of the Boc protecting group.
Q4: My NMR spectrum shows a broad singlet around 1.4 ppm, but the integration is incorrect for the Boc group.
A4: This could indicate the presence of t-butanol, a potential byproduct of Boc-group hydrolysis. It can also suggest that the product is not completely dry, as water can broaden signals. Ensure the sample is thoroughly dried under high vacuum before NMR analysis.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >95% | >98% |
| Typical Yield | 60-80% | 70-90% |
| Common Solvents | Ethyl acetate/Hexane, Acetone/Hexane, Ethanol | Ethyl acetate/Hexane, Dichloromethane/Methanol |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common solvent systems include:
-
Ethyl acetate/n-hexane
-
Acetone/n-hexane
-
Ethanol
-
-
Procedure: a. Dissolve the crude material in a minimum amount of the hot solvent (or the more polar solvent of a binary mixture). b. If using a binary solvent system, add the less polar solvent dropwise until the solution becomes slightly cloudy. c. Heat the solution again until it becomes clear. d. Allow the solution to cool slowly to room temperature. e. For further crystallization, cool the flask in an ice bath or refrigerator. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under high vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4 and provide good separation from impurities. Common mobile phases include:
-
Ethyl acetate/n-hexane (e.g., 30:70 to 70:30 gradient)
-
Dichloromethane/Methanol (e.g., 99:1 to 95:5)
-
-
Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: a. Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: a. Start eluting with the initial mobile phase. b. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product. c. Collect fractions and monitor them by TLC.
-
Isolation: a. Combine the pure fractions containing the product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
stability issues with tert-butyl 2,4-dioxopyrrolidine-1-carboxylate under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. The information focuses on the stability of the compound under acidic and basic conditions to help users anticipate and resolve potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns for this compound are dictated by its two key structural features: the tert-butoxycarbonyl (Boc) protecting group and the 2,4-dioxopyrrolidine (succinimide-like) ring.
-
Under acidic conditions: The primary point of instability is the Boc group, which is readily cleaved by acids. The 2,4-dioxopyrrolidine ring is generally more stable under mildly acidic conditions.
-
Under basic conditions: The Boc group is stable, but the 2,4-dioxopyrrolidine ring is susceptible to hydrolysis, leading to ring-opening.
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, the tert-butoxycarbonyl (Boc) group is cleaved, resulting in the deprotection of the pyrrolidine nitrogen. This is a standard procedure for removing Boc protecting groups.[1][2] The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. While the succinimide ring is relatively stable in mildly acidic solutions (pH 4-6), prolonged exposure to strongly acidic conditions may lead to the hydrolysis of the imide bonds, resulting in the opening of the pyrrolidine ring.[3][4][5][6]
Q3: My reaction under acidic conditions is not yielding the expected deprotected product. What could be the issue?
A3: If you are not observing the expected deprotection, consider the following:
-
Acid Strength and Concentration: The Boc group is labile to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] Even 0.1% TFA can be effective, especially upon concentration during workup.[7] Insufficient acid strength or concentration may lead to incomplete or slow deprotection.
-
Reaction Time and Temperature: Boc deprotection is typically rapid at room temperature.[1] However, if the reaction is sluggish, gentle warming might be necessary, but be cautious as this could promote side reactions.
-
Scavengers: The tert-butyl cation formed during deprotection can react with nucleophilic functional groups in your molecule. The use of scavengers like triethylsilane or anisole is often recommended to trap this cation.
Q4: Is this compound stable in basic solutions?
A4: The stability in basic solutions is a tale of two moieties. The Boc protecting group is generally stable to basic and nucleophilic conditions.[8][9] However, the 2,4-dioxopyrrolidine ring, which is a cyclic imide, is susceptible to base-catalyzed hydrolysis.[7][10][11][12][13] This leads to the opening of the ring to form a succinamic acid derivative. The rate of this hydrolysis is dependent on the pH and temperature, with higher pH and temperature increasing the rate of degradation.
Q5: I am observing an unexpected new compound in my reaction mixture under basic conditions. What is it likely to be?
A5: If your reaction is performed under basic conditions, the most likely unexpected product is the ring-opened succinamic acid derivative. This results from the hydrolysis of one of the amide bonds within the 2,4-dioxopyrrolidine ring. You can often detect this by a change in polarity (the ring-opened product is typically more polar) and by analytical techniques such as mass spectrometry, which would show an addition of a water molecule (+18 Da) to the parent compound.
Troubleshooting Guides
Issue 1: Premature Boc Deprotection During Purification
Symptoms:
-
Loss of the Boc group observed by NMR (disappearance of the tert-butyl signal at ~1.5 ppm).
-
Presence of the deprotected 2,4-dioxopyrrolidine in the final product.
-
Inconsistent yields.
Possible Causes:
-
Acidic Mobile Phase in Chromatography: Using mobile phases containing acids like TFA or formic acid for reversed-phase HPLC can lead to the cleavage of the Boc group.[7]
-
Acidic Environment During Workup: Aqueous workups with acidic solutions can cause deprotection.
Solutions:
-
Chromatography:
-
Use a neutral or slightly basic mobile phase if your compound and column are stable under these conditions. Consider using ammonium acetate or a phosphate buffer.[7]
-
If an acidic modifier is necessary, use the lowest possible concentration and work at lower temperatures.
-
After chromatography with an acidic eluent, immediately neutralize the fractions containing your product.[7]
-
-
Workup:
-
Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate) for washing.
-
Avoid prolonged contact with acidic layers.
-
Issue 2: Ring Opening of the 2,4-Dioxopyrrolidine Moiety
Symptoms:
-
Appearance of a more polar spot on TLC.
-
Mass spectrometry data indicating the addition of 18 Da (H₂O).
-
Broadening of NMR signals due to the presence of multiple species.
Possible Causes:
-
Basic Reaction Conditions: Exposure to bases like hydroxides, carbonates, or amines can catalyze ring hydrolysis.[10][11]
-
High pH During Aqueous Workup: Washing with strong basic solutions can lead to ring opening.
-
Prolonged Storage in Protic Solvents: Over time, even neutral water or alcohols can cause slow hydrolysis, especially at elevated temperatures.
Solutions:
-
Reaction Conditions:
-
If possible, perform reactions under neutral or acidic conditions.
-
If basic conditions are unavoidable, use the mildest base possible and keep the reaction temperature low and the reaction time short.
-
-
Workup:
-
Use dilute, weak bases for neutralization or extraction and perform these steps quickly at low temperatures.
-
If possible, use an anhydrous workup.
-
-
Storage:
-
Store the compound as a solid in a dry, cool place.[3]
-
For solutions, use aprotic solvents and store at low temperatures.
-
Data Summary
Table 1: General Stability of this compound
| Condition | Boc Protecting Group Stability | 2,4-Dioxopyrrolidine Ring Stability | Primary Degradation Product |
| Strongly Acidic (e.g., TFA, HCl) | Labile | Generally Stable (risk of hydrolysis with prolonged exposure) | 2,4-Dioxopyrrolidine |
| Mildly Acidic (pH 4-6) | Relatively Stable (can be labile with prolonged exposure) | Stable | 2,4-Dioxopyrrolidine (if deprotection occurs) |
| Neutral (pH ~7) | Stable | Moderately Stable (slow hydrolysis possible) | Ring-opened succinamic acid derivative |
| Basic (pH > 8) | Stable | Labile | Ring-opened succinamic acid derivative |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 - 25 | 30 min - 2 h |
| Hydrochloric Acid (HCl) (4M) | Dioxane / Ethyl Acetate | 0 - 25 | 1 - 4 h |
| Formic Acid | - | 25 | 12 - 24 h |
Experimental Protocols
Protocol 1: Standard Boc Deprotection under Acidic Conditions
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: At 0 °C, add a solution of a strong acid. Common choices include:
-
20-50% Trifluoroacetic Acid (TFA) in DCM.
-
4M HCl in dioxane or ethyl acetate.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude deprotected product.
-
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Assessing Stability under Basic Conditions (Ring Hydrolysis)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In separate vials, add a basic aqueous buffer (e.g., phosphate buffer at pH 8 or carbonate buffer at pH 10) and a small aliquot of the stock solution.
-
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 37 °C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), quench a small aliquot of the reaction mixture by adding an acidic solution to neutralize the base.
-
Analysis: Analyze the quenched samples by LC-MS to determine the ratio of the starting material to the ring-opened product (identified by a mass increase of 18 Da).
-
Data Analysis: Plot the percentage of the starting material remaining versus time to determine the rate of hydrolysis under the tested conditions.
Visualizations
References
- 1. A Kinetic Study of the Acid and Base Catalyzed Hydrolysis of Succinimide - ProQuest [proquest.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 13. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with tert-Butyl 2,4-Dioxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. The information provided is designed to address common issues related to the compound's reactivity, particularly in C-alkylation and C-acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in the C-alkylation of this compound?
Low or no conversion in the C-alkylation of N-Boc-2,4-dioxopyrrolidines, and their piperidine analogs, is a frequently encountered issue. Successful deprotonation to form the reactive enolate is highly dependent on the choice of base and reaction conditions. The nature of the counter-ion of the base plays a crucial role in the reactivity of the resulting enolate.
For the closely related tert-butyl 2,4-dioxopiperidine-1-carboxylate, it has been shown that bases with sodium or potassium counter-ions (e.g., NaHMDS, KHMDS) are often ineffective. In contrast, lithium bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), have demonstrated significantly higher success rates in achieving the desired alkylation.[1] The lithium counter-ion is hypothesized to be essential for the reaction mechanism, likely through chelation, which favors the formation of the desired product.[1]
Q2: I am seeing a mixture of products in my alkylation reaction. How can I improve the regioselectivity?
The presence of multiple acidic protons in this compound can lead to the formation of different enolates and, consequently, a mixture of alkylated products (C-alkylation at different positions or O-alkylation). Achieving high regioselectivity for γ-alkylation (at the carbon between the two carbonyl groups) is a key challenge.
Based on studies with the analogous piperidine system, the use of lithium-based strong, non-nucleophilic bases is critical for regioselective γ-alkylation.[1] The formation of a lithium enolate appears to direct the alkylation specifically to the γ-position, minimizing the formation of other isomers.[1] When using bases like NaHMDS or KHMDS, the addition of a lithium salt, such as lithium bromide (LiBr), can significantly improve the yield of the desired γ-alkylated product, underscoring the importance of the lithium ion.[1]
Q3: What are the recommended starting conditions for a successful γ-alkylation?
For a successful γ-alkylation of a substrate like this compound, based on the successful protocol for its piperidine analog, the following starting conditions are recommended[1]:
-
Base: Lithium hexamethyldisilazide (LiHMDS).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Temperature: Maintain a low temperature, around -78°C for the deprotonation step and then warming to around -20°C during the addition of the alkylating agent.[1]
-
Alkylating Agent: Use an excess of the alkylating agent (3-5 equivalents).[1]
It is crucial to maintain anhydrous conditions throughout the reaction, as any moisture will quench the strong base and the enolate intermediate.
Q4: How can I overcome low yields in C-acylation reactions?
Troubleshooting Guides
Issue 1: Low Yield in γ-Alkylation
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective deprotonation due to inappropriate base. | Switch to a lithium-based strong, non-nucleophilic base such as LiHMDS or LDA. | The lithium counter-ion is often crucial for achieving high yields in the γ-alkylation of N-Boc protected 2,4-diones.[1] |
| If using a sodium or potassium base (NaHMDS, KHMDS), add a lithium salt like LiBr. | The addition of lithium ions can promote the desired reaction pathway even in the presence of other counter-ions.[1] | |
| Reaction temperature is too high. | Perform the deprotonation at -78°C and the alkylation at a controlled low temperature (e.g., -20°C). | Low temperatures help to control the reaction, minimize side reactions, and maintain the stability of the enolate.[1] |
| Insufficient amount of alkylating agent. | Increase the equivalents of the alkylating agent (3-5 equivalents). | Using an excess of the electrophile can drive the reaction to completion.[1] |
| Presence of water in the reaction. | Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Strong bases like LiHMDS and the resulting enolates are highly sensitive to moisture. |
Issue 2: Poor Regioselectivity (Mixture of C- and O-Alkylated Products)
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of thermodynamic enolate leading to O-alkylation. | Use kinetic control conditions: a strong, hindered base at low temperature (e.g., LiHMDS at -78°C). | These conditions favor the formation of the kinetic enolate at the more accessible γ-carbon, leading to C-alkylation. |
| Incorrect counter-ion. | Ensure a lithium counter-ion is present, either from the base (LiHMDS, LDA) or by adding a lithium salt (LiBr). | The lithium ion is believed to chelate with the dicarbonyl system, directing the alkylation to the γ-carbon.[1] |
Data Presentation
Table 1: Effect of Base on the γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate (A Model for Pyrrolidine Analog) [1]
| Entry | Base | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaHMDS | None | THF | -78 to -20 | No Reaction |
| 2 | KHMDS | None | THF | -78 to -20 | No Reaction |
| 3 | NaHMDS | LiBr | THF | -78 to -20 | 65 |
| 4 | KHMDS | LiBr | THF | -78 to -20 | 75 |
| 5 | LiHMDS | None | THF | -78 to -20 | 82 |
| 6 | LDA | None | THF | -78 to -20 | 78 |
Note: This data is for the piperidine analogue and serves as a strong predictive model for the reactivity of the pyrrolidine analogue.
Experimental Protocols
Key Experiment: Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate[1]
This protocol for the piperidine analogue provides a robust starting point for the γ-alkylation of this compound.
Materials:
-
tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, as a solution in THF)
-
Alkylating agent (e.g., propyl bromide) (3.0-5.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate in anhydrous THF is cooled to -78°C under an inert atmosphere (nitrogen or argon).
-
LiHMDS solution is added dropwise to the stirred solution, and the mixture is stirred at -78°C for 1 hour to ensure complete formation of the lithium enolate.
-
The alkylating agent is added dropwise, and the reaction mixture is allowed to warm to -20°C and stirred for 1-1.5 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired γ-alkylated product.
Visualizations
Caption: Experimental workflow for the regioselective γ-alkylation.
Caption: Troubleshooting logic for low alkylation yield.
References
preventing byproduct formation in tert-butyl 2,4-dioxopyrrolidine-1-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2,4-dioxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common synthetic route is the intramolecular Dieckmann condensation of a suitable N-Boc-protected amino acid diester, such as the diethyl ester of N-(tert-butoxycarbonyl)aspartic acid. This base-catalyzed reaction forms the five-membered pyrrolidine-2,4-dione ring.
Q2: What are the critical parameters to control during the synthesis?
The key parameters to control are the choice of base, solvent, reaction temperature, and reaction time. These factors significantly influence the reaction yield and the formation of byproducts. A strong, non-nucleophilic base is preferred to prevent side reactions with the ester groups. The reaction should be carried out under anhydrous conditions to prevent hydrolysis.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Disappearance of the starting diester and the appearance of the β-keto ester product spot/peak are indicative of reaction progression.
Q4: What are the common impurities found in the crude product?
Common impurities include unreacted starting diester, byproducts from hydrolysis and decarboxylation, and potentially dimeric or oligomeric species. The specific impurities will depend on the reaction conditions used.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Low isolated yield of this compound after purification.
-
TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inactive or Insufficient Base | Use a fresh, anhydrous strong base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK). Ensure at least one equivalent of the base is used. | The Dieckmann condensation requires a strong base to deprotonate the α-carbon of the ester, initiating the cyclization. Moisture can quench the base. |
| Inappropriate Solvent | Use a dry, aprotic solvent like tetrahydrofuran (THF), toluene, or diethyl ether.[1] | Protic solvents (e.g., ethanol) can interfere with the strong base and may lead to side reactions. Aprotic solvents enhance enolate stability.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC/HPLC. For less reactive substrates, refluxing may be necessary. | The rate of the Dieckmann condensation is temperature-dependent. Insufficient temperature can lead to slow or incomplete conversion. |
| Insufficient Reaction Time | Continue to monitor the reaction until the starting material is consumed. | The reaction may require a longer time to reach completion, depending on the substrate and conditions. |
Issue 2: Presence of a Major Byproduct with a Lower Molecular Weight
Symptoms:
-
A significant peak in the mass spectrum corresponding to the decarboxylated product.
-
Gas evolution (CO2) observed during workup or purification.
Potential Cause & Solution:
This is likely due to the hydrolysis of the β-keto ester to the corresponding β-keto acid, followed by decarboxylation, which is often promoted by heat or acidic/basic conditions.[2][3][4][5]
| Troubleshooting Step | Action | Rationale |
| 1. Modify Workup | Use a mild acidic quench (e.g., saturated aqueous NH4Cl) and keep the temperature low during workup. Avoid strong acids or bases. | Minimizes the hydrolysis of the β-keto ester product. |
| 2. Optimize Purification | Use column chromatography at room temperature. Avoid purification methods that involve high temperatures, such as distillation. | The β-keto acid intermediate is thermally unstable and readily decarboxylates upon heating.[4][5] |
| 3. Control pH | Maintain a neutral or slightly acidic pH during extraction and subsequent steps. | Both acidic and basic conditions can catalyze the hydrolysis of the ester. |
Issue 3: Formation of High Molecular Weight Species
Symptoms:
-
Presence of peaks in the mass spectrum corresponding to dimers or oligomers.
-
Streaking on TLC plates or the presence of insoluble material.
Potential Cause & Solution:
Intermolecular condensation can compete with the intramolecular Dieckmann condensation, leading to the formation of dimeric or oligomeric byproducts. This is more common in the formation of larger rings but can occur with five-membered rings under certain conditions.[1]
| Troubleshooting Step | Action | Rationale |
| 1. Use High Dilution | Perform the reaction under high dilution conditions by slowly adding the diester to a solution of the base. | High dilution favors the intramolecular reaction over the intermolecular reaction. |
| 2. Optimize Base Addition | Add the substrate to the base solution rather than the other way around. | This ensures that the concentration of the deprotonated intermediate is kept low, minimizing intermolecular reactions. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Dieckmann Condensation:
Materials:
-
N,N-diethyl-N-(tert-butoxycarbonyl)-L-aspartate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of N,N-diethyl-N-(tert-butoxycarbonyl)-L-aspartate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Alkylation of N-Boc-2,4-dioxopyrrolidines
Welcome to the technical support center for the alkylation of N-Boc-2,4-dioxopyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the alkylation of N-Boc-2,4-dioxopyrrolidines?
The primary challenges in the alkylation of N-Boc-2,4-dioxopyrrolidines revolve around achieving high yields and regioselectivity. Key issues include:
-
C- vs. O-alkylation: The enolate intermediate can undergo alkylation at the C3 carbon (desired) or the oxygen atom of the enolate (undesired side-product).
-
Dialkylation: The product, a 3-mono-alkylated N-Boc-2,4-dioxopyrrolidine, still possesses an acidic proton at the C3 position and can undergo a second alkylation, leading to a dialkylated side-product.
-
N-alkylation: Although the Boc protecting group reduces the nucleophilicity of the nitrogen atom, under certain conditions, alkylation at the nitrogen can occur.
-
Low Yields: Suboptimal reaction conditions, such as the choice of base, solvent, or temperature, can lead to incomplete conversion of the starting material or the formation of multiple side-products, resulting in low yields of the desired product.
-
Epimerization: If the alkylation is intended to be stereoselective, epimerization at the C3 position can be a concern.
Q2: Which position on the N-Boc-2,4-dioxopyrrolidine ring is typically alkylated?
Alkylation typically occurs at the C3 position. The two carbonyl groups flanking the C3 methylene group make the protons at this position acidic and readily removable by a suitable base to form a resonance-stabilized enolate.
Q3: What is the role of the N-Boc protecting group in this reaction?
The N-Boc (tert-butyloxycarbonyl) group serves two main purposes:
-
Deactivation of the Nitrogen: It significantly reduces the nucleophilicity of the pyrrolidine nitrogen, minimizing the risk of N-alkylation as a side reaction.
-
Solubility and Stability: The Boc group enhances the solubility of the molecule in common organic solvents and provides stability during the reaction and purification steps.
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired C-alkylated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Enolate Formation | The chosen base may not be strong enough to completely deprotonate the C3 position. Consider using a stronger base such as Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS), or Sodium Hexamethyldisilazide (NaHMDS). |
| Incorrect Reaction Temperature | Enolate formation is often carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions. Ensure the reaction is adequately cooled during base addition and alkylating agent addition. |
| Poor Quality Reagents | The base or alkylating agent may have degraded. Use freshly prepared or purchased reagents. Ensure solvents are anhydrous, as water can quench the enolate. |
| Sterically Hindered Alkylating Agent | Very bulky alkylating agents may react slowly or not at all. Consider using a less hindered electrophile or increasing the reaction temperature after the enolate has formed. |
Problem 2: Formation of O-Alkylated Side-Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Counter-ion | The nature of the counter-ion of the base can significantly influence the C/O alkylation ratio. Lithium enolates are known to favor C-alkylation due to coordination of the lithium ion. If using sodium or potassium bases, consider switching to a lithium-based reagent (e.g., LDA, LiHMDS, or n-BuLi). |
| Solvent Effects | Protic solvents can promote O-alkylation. Ensure the use of anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. |
| "Hard" Alkylating Agent | "Harder" electrophiles (e.g., alkyl sulfates) tend to favor reaction at the "harder" oxygen atom of the enolate. "Softer" electrophiles like alkyl iodides and bromides generally favor C-alkylation. |
Problem 3: Formation of Dialkylated Side-Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion |
| Excess Alkylating Agent | Using a large excess of the alkylating agent can drive the reaction towards dialkylation. Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent. |
| Slow Addition of Alkylating Agent | Adding the alkylating agent slowly at a low temperature can help to control the reaction and minimize over-alkylation. |
| Reaction Temperature Too High | Allowing the reaction to warm too quickly or running it at a higher temperature can increase the rate of the second alkylation. Maintain a low temperature during the reaction. |
Experimental Protocols
General Protocol for C3-Alkylation of N-Boc-2,4-dioxopyrrolidine
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
N-Boc-2,4-dioxopyrrolidine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-2,4-dioxopyrrolidine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LDA (1.1 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the alkylation of N-Boc-2,4-dioxopiperidine, a close analog of N-Boc-2,4-dioxopyrrolidine. These conditions can serve as a starting point for optimizing the alkylation of the pyrrolidine derivative.
Table 1: Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate
| Entry | Base (equiv) | Additive (equiv) | Electrophile (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | LHMDS (1.1) | - | Propyl iodide (3) | THF | -78 to -20 | 1 | 75 |
| 2 | NaHMDS (1.1) | - | Propyl iodide (3) | THF | -78 to -20 | 1.5 | No Reaction |
| 3 | NaHMDS (1.1) | LiBr (1.1) | Propyl iodide (3) | THF | -78 to -20 | 1.5 | 60 |
| 4 | KHMDS (1.1) | - | Propyl iodide (3) | THF | -78 to -20 | 1.5 | No Reaction |
| 5 | KHMDS (1.1) | LiBr (1.1) | Propyl iodide (3) | THF | -78 to -20 | 1.5 | 55 |
Data adapted from a study on the analogous piperidine system, suggesting the crucial role of the lithium counter-ion for successful C-alkylation.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the alkylation of N-Boc-2,4-dioxopyrrolidines.
Experimental Workflow
Technical Support Center: Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthesis.
Catalyst Selection and Reaction Optimization
The synthesis of this compound is typically achieved through an intramolecular Dieckmann condensation of a suitable precursor, such as N-Boc-L-aspartic acid dimethyl ester. The choice of catalyst, which in this case is a strong base, is critical for the success of the reaction, influencing yield, purity, and reaction time.
Quantitative Data on Catalyst Performance
The selection of the base and solvent system is crucial for optimizing the Dieckmann condensation. Below is a summary of commonly used catalysts and their typical reaction conditions, compiled from literature on related Dieckmann cyclizations.
| Catalyst/Base | Solvent(s) | Typical Temperature | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Reflux | A traditional and cost-effective choice. The use of ethanol can lead to transesterification if the starting material has different ester groups. |
| Potassium tert-Butoxide (KOtBu) | THF, Toluene, Diethyl Ether | 0 °C to Reflux | A stronger, non-nucleophilic base that can improve yields and reduce side reactions compared to sodium ethoxide.[1] |
| Sodium Hydride (NaH) | Toluene, THF, DMF | Room Temp. to Reflux | A strong, non-nucleophilic base that drives the reaction to completion by removing the alcohol byproduct. Requires careful handling. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to Room Temp. | A very strong, non-nucleophilic base, useful for reactions that require low temperatures to minimize side reactions.[2] |
| LHMDS / KHMDS / NaHMDS | THF | -78 °C to Room Temp. | Similar to LDA, these bulky, non-nucleophilic bases are effective at low temperatures and can offer improved solubility and reactivity.[2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via a Dieckmann condensation, adapted from a procedure for a similar transformation.
Synthesis of this compound
Starting Material: Diethyl N-(tert-butoxycarbonyl)-L-aspartate
Reaction:
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet is charged with anhydrous toluene (10 mL per gram of starting material).
-
Addition of Base: Sodium ethoxide (1.1 equivalents) is carefully added to the toluene under a nitrogen atmosphere.
-
Addition of Starting Material: The diethyl N-(tert-butoxycarbonyl)-L-aspartate, dissolved in a minimal amount of anhydrous toluene, is added dropwise to the stirred suspension of the base at room temperature over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis.
Q1: The yield of my reaction is very low. What are the possible causes and how can I improve it?
A1: Low yields in a Dieckmann condensation can stem from several factors:
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Inefficient Deprotonation: The base may not be strong enough or a sufficient amount may not have been used. The pKa of the α-proton on the ester is a key factor. Consider using a stronger base like potassium tert-butoxide or sodium hydride.[2] Ensure that at least one full equivalent of the base is used, as the product β-keto ester is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.
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Presence of Water: The reaction is highly sensitive to moisture, which can quench the base and the enolate intermediate. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
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Reverse Claisen Condensation: If the product is not rapidly deprotonated by the base, the reaction can be reversible.[1] Using a sufficiently strong base in a stoichiometric amount helps to trap the product as its enolate.
-
Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using TLC until the starting material is consumed.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Common side products in the Dieckmann condensation include:
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Intermolecular Claisen Condensation Products: If the reaction concentration is too high, intermolecular condensation between two molecules of the starting material can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
-
Products of Transesterification: If an alkoxide base is used (e.g., sodium ethoxide) with a starting material that has different ester groups (e.g., a methyl ester), transesterification can occur, leading to a mixture of products. Using a non-nucleophilic base like sodium hydride or LDA can prevent this.[2]
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Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to the decomposition of the N-Boc protecting group or the β-keto ester product. Optimize the reaction time and temperature.
Q3: The purification of the final product is difficult. What are the best practices?
A3: Purification challenges often arise from the similar polarity of the product and unreacted starting material or side products.
-
Acidic Work-up: After quenching the reaction, a mild acidic wash (e.g., with dilute HCl or saturated NH4Cl solution) can help to protonate the enolate of the product and facilitate its extraction into the organic phase.
-
Column Chromatography: Silica gel column chromatography is generally effective for purification. A careful selection of the eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q4: How do I choose the right catalyst for my specific substrate?
A4: The choice of catalyst depends on several factors:
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Acidity of the α-Proton: The pKa of the α-protons of your diester will determine the required strength of the base.
-
Steric Hindrance: For sterically hindered substrates, a less bulky base might be more effective.
-
Presence of Other Functional Groups: If your molecule contains other base-sensitive functional groups, a milder base or lower reaction temperatures might be necessary.
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Desired Reaction Conditions: Stronger, non-nucleophilic bases like LDA or LHMDS allow for reactions at much lower temperatures, which can be advantageous for sensitive substrates.[2]
Visualizing the Reaction Pathway
The following diagram illustrates the logical relationship between catalyst selection and the outcome of the Dieckmann condensation for the synthesis of this compound.
Caption: Catalyst selection workflow for the Dieckmann condensation.
References
Technical Support Center: tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. The information is designed to address specific issues that may be encountered during the workup and purification of reactions involving this versatile building block.
Troubleshooting Guide
This section addresses common problems encountered during the workup of reactions involving this compound, such as alkylations, acylations, and aldol-type reactions.
Q1: After my alkylation reaction, I have a complex mixture of products and starting material. How can I improve the isolation of my desired product?
A1: A complex product mixture after alkylation often points to issues with reaction control or the workup procedure. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed before initiating the workup.
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Over-alkylation: The product itself can be alkylated, leading to di-alkylated byproducts. This can be minimized by carefully controlling the stoichiometry of the electrophile and the base. A slight excess of the starting pyrrolidinedione may be beneficial.
-
Side Reactions: The enolate can undergo O-alkylation in addition to the desired C-alkylation. The choice of base and counterion can influence this selectivity. Lithium bases, for example, have been shown to favor C-alkylation in analogous systems.[1]
-
Inadequate Quenching: The reaction must be properly quenched to neutralize the base and stop the reaction. A common procedure is to pour the reaction mixture into a cold, dilute aqueous acid solution, such as potassium bisulfate (KHSO₄).[1]
A general workup procedure involves quenching the reaction, followed by extraction of the product into an organic solvent, washing the organic layer to remove impurities, drying, and concentrating.[1][2]
Q2: My product seems to be water-soluble, and I am losing it during the aqueous wash steps. What can I do?
A2: Increased water solubility of the product compared to the starting material can be a challenge. Consider the following modifications to your workup:
-
Brine Washes: Instead of washing with pure water, use a saturated aqueous sodium chloride (brine) solution. This increases the polarity of the aqueous phase and can decrease the partitioning of your organic product into it.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
Solvent Choice: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.
Q3: I suspect the Boc (tert-butoxycarbonyl) group is being cleaved during my workup. How can I confirm this and prevent it?
A3: The Boc group is generally stable but can be cleaved under acidic conditions.[3] Accidental deprotection during workup is a common issue.
-
Detection:
-
TLC Analysis: The deprotected product will have a significantly different polarity (and thus a different Rf value) than the Boc-protected product. It may also streak on the TLC plate.
-
LC-MS Analysis: This is a definitive way to identify the presence of the deprotected species by its mass.
-
-
Prevention:
-
Avoid Strong Acids: Do not use strong acids for quenching or washing. A dilute solution of a weak acid like KHSO₄ or saturated ammonium chloride (NH₄Cl) is generally safe.[1]
-
Neutral or Basic Washes: If possible, use neutral (water, brine) or mildly basic (saturated sodium bicarbonate) washes.
-
Temperature Control: Perform all workup steps at low temperatures (e.g., in an ice bath) to minimize acid-catalyzed hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a base-mediated reaction using this compound?
A1: A typical workup for a reaction like an alkylation would be as follows:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly adding a cold, saturated aqueous solution of NH₄Cl or a dilute (5%) solution of KHSO₄.[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product, typically by flash column chromatography or crystallization.[2]
Q2: How do I choose the right solvent for extraction?
A2: The choice of extraction solvent depends on the polarity of your product.
-
Ethyl Acetate (EtOAc): A good general-purpose solvent for moderately polar compounds.
-
Dichloromethane (DCM): Can be effective for a wide range of polarities and is denser than water.
-
Diethyl Ether (Et₂O): Best for less polar products.
It is often empirical, and running small-scale solvent screens can be beneficial.
Q3: My crude product is an oil that is difficult to purify by crystallization. What are my options?
A3: If direct crystallization fails, flash column chromatography on silica gel is the most common alternative for purifying non-crystalline products.[1][2] A solvent system (eluent) is chosen based on the polarity of the product, often a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
Q4: Can I use sodium hydroxide (NaOH) or other strong bases in the workup?
A4: Using strong bases like NaOH in the workup should be approached with caution. While they can neutralize acidic byproducts, they can also potentially hydrolyze the ester functionality of the Boc group or other sensitive functional groups in your molecule. A milder base like sodium bicarbonate (NaHCO₃) is generally a safer choice for neutralizing residual acid.
Experimental Protocols
Protocol 1: General Workup for Alkylation Reactions
This protocol is adapted from procedures for the analogous piperidine system and represents a good starting point.[1]
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice bath. Slowly pour the reaction mixture into a beaker containing a stirred, cold 5% aqueous KHSO₄ solution (approximately 4 times the volume of the reaction solvent).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash with saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel.
Data Presentation
Table 1: Conditions for Regioselective γ-Alkylation of an Analogous Piperidine-2,4-dione System
The following table, adapted from a study on a closely related piperidine analog, provides examples of reaction conditions that can serve as a starting point for the alkylation of this compound.[1]
| Entry | Base | Alkylating Agent (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiHMDS | Propyl bromide (3) | -20 | 1 | 85 |
| 2 | NaHMDS | Propyl bromide (3) | -20 | 1.5 | 10 |
| 3 | KHMDS | Propyl bromide (3) | -20 | 1.5 | <5 |
| 4 | LiHMDS | Benzyl bromide (3) | -20 | 1 | 82 |
| 5 | LiHMDS | Allyl bromide (5) | -20 | 1 | 78 |
Data is for the analogous tert-butyl 2,4-dioxopiperidine-1-carboxylate and illustrates the importance of the base counterion.[1]
Visualizations
Caption: General experimental workflow for the workup of this compound reactions.
Caption: Troubleshooting decision tree for common workup issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Tert-Butyl 2,4-Dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent alternative synthesis routes for tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The routes compared are the Dieckmann condensation of an N-Boc-protected amino diester and a method based on the condensation of N-Boc-glycine with Meldrum's acid. This guide presents a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative and qualitative differences between the two synthetic routes.
| Parameter | Route 1: Dieckmann Condensation | Route 2: Meldrum's Acid Condensation |
| Starting Materials | Glycine, Ethanol, Thionyl chloride, Ethyl acrylate, Di-tert-butyl dicarbonate, Sodium methoxide | N-Boc-glycine, Meldrum's acid, N,N'-Dicyclohexylcarbodiimide (DCC) or similar coupling agent, 4-Dimethylaminopyridine (DMAP) |
| Number of Steps | 5 | 2 |
| Overall Yield | Not explicitly stated for the full sequence, but individual step yields can be inferred. | High (based on analogous reactions). For the similar synthesis of the six-membered ring analogue, a yield of 65.4% was reported.[1] |
| Key Intermediates | Ethyl glycinate hydrochloride, Diethyl N-(ethoxycarbonylethyl)glycinate, Diethyl N-(tert-butoxycarbonyl)-N-(ethoxycarbonylethyl)glycinate, 1-tert-Butoxycarbonyl-4-ethoxycarbonyl-3-pyrrolidone | N-(tert-butoxycarbonyl)glycinoyl-Meldrum's acid |
| Cyclization Strategy | Intramolecular Dieckmann condensation of a diester. | Thermal decomposition of an acyl Meldrum's acid derivative to form a reactive ketene intermediate which undergoes intramolecular cyclization. |
| Reagents & Conditions | Requires handling of thionyl chloride and sodium methoxide. The cyclization is a base-catalyzed condensation. | Utilizes common peptide coupling reagents. The cyclization is typically a thermal reaction. |
| Scalability | Potentially scalable, though multiple steps can impact overall efficiency. | Generally considered a high-yielding and scalable method for the formation of β-keto esters and related structures. |
Experimental Protocols
Route 1: Dieckmann Condensation Synthesis
This five-step synthesis begins with glycine and culminates in the target molecule through a key Dieckmann cyclization step. The following protocol is adapted from a patented procedure[2].
Step 1: Synthesis of Ethyl Glycinate Hydrochloride Glycine is esterified in ethanol using thionyl chloride as a catalyst to produce ethyl glycinate hydrochloride.
Step 2: Michael Addition to Ethyl Acrylate The ethyl glycinate hydrochloride, after neutralization, undergoes a Michael addition with ethyl acrylate to form a diester intermediate.
Step 3: N-Boc Protection The secondary amine of the diester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of triethylamine. The reaction is carried out in dichloromethane at a controlled temperature below 15 °C for 5 hours.
Step 4: Dieckmann Cyclization The N-Boc protected diester is subjected to an intramolecular Dieckmann condensation using sodium methoxide in ethanol. The reaction mixture is refluxed for 3 hours to effect cyclization.
Step 5: Decarboxylation The resulting β-keto ester is decarboxylated to yield the final product, this compound.
Route 2: Meldrum's Acid Condensation Synthesis
This two-step route offers a more convergent approach to the target molecule, leveraging the reactivity of Meldrum's acid. The following protocol is based on a well-established procedure for the synthesis of a homologous six-membered ring[1].
Step 1: Coupling of N-Boc-glycine and Meldrum's Acid To a solution of N-Boc-glycine, Meldrum's acid (1.1 equivalents), and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then washed with aqueous potassium bisulfate. The organic layer is dried and concentrated to yield the crude intermediate.
Step 2: Cyclization The crude intermediate from Step 1 is dissolved in a suitable solvent like ethyl acetate and refluxed for 4 hours. During heating, the Meldrum's acid adduct is thought to decompose to a reactive ketene intermediate, which undergoes intramolecular cyclization. The solvent is then partially evaporated, and the product is crystallized upon cooling to afford this compound. A yield of 65.4% has been reported for the analogous synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate[1].
Mandatory Visualization
Caption: Alternative synthetic routes to this compound.
References
A Comparative Guide to Amine Protecting Groups: A Theoretical and Practical Analysis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, Boc, Cbz, and Fmoc
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Key Characteristics of Amine Protecting Groups
The primary differentiator between these protecting groups lies in their lability under different chemical conditions, which underpins the principle of orthogonality in multi-step synthesis.[1][2][3] Orthogonality allows for the selective deprotection of one group while others remain intact.[1][3]
-
tert-Butoxycarbonyl (Boc): This protecting group is characteristically cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][4]
-
Carboxybenzyl (Cbz): The Cbz group is renowned for its removal via catalytic hydrogenolysis.[1][5]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast, the Fmoc group is labile to basic conditions, typically a solution of piperidine in an organic solvent.[1][6]
-
tert-butyl 2,4-dioxopyrrolidine-1-carboxylate: Based on its structure, it is postulated that this compound would function as a Boc-type protecting group, with the pyrrolidine-2,4-dione moiety influencing its stability and reactivity.
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is dictated by the stability of other functionalities within the molecule and the planned synthetic route. The following tables summarize the key performance indicators for the installation and removal of these protecting groups.
Disclaimer: The data for this compound is theoretical and inferred from its chemical structure due to a lack of available experimental data.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| This compound | Amine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Unknown | Unknown |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O) | 2-12 h | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O) | 2-20 h | ~90 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, Piperidine), Solvent (e.g., Dioxane/H₂O, DMF) | 1-16 h | >90 |
Table 2: Comparison of Amine Deprotection Reactions
| Protecting Group | Reagents/Conditions | Key Advantages | Potential Limitations |
| This compound (Theoretical) | Strong Acid (e.g., TFA, HCl) | Potentially similar to Boc, offering orthogonality to base-labile and hydrogenolysis-labile groups. | The pyrrolidine-2,4-dione ring may be susceptible to side reactions under certain conditions. |
| Boc | Strong Acid (e.g., TFA, HCl in dioxane)[7][8] | Fast and efficient deprotection.[7] | Harsh acidic conditions may cleave other acid-sensitive groups. |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10] | Mild, neutral pH deprotection.[9] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[9] |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[6][11] | Mild deprotection conditions.[11] | The dibenzofulvene byproduct can form adducts.[12] |
Theoretical Analysis of this compound as a Protecting Group
The structure of this compound suggests it would function as an N-protecting group. The nitrogen atom is part of a succinimide-like ring and is also protected by a tert-butoxycarbonyl (Boc) group.
Inferred Stability:
-
Acidic Conditions: The presence of the Boc group makes the molecule susceptible to cleavage under strong acidic conditions, similar to standard Boc-protected amines.[13] The electron-withdrawing nature of the two adjacent carbonyl groups on the pyrrolidine ring could potentially increase the lability of the Boc group under acidic conditions.[14][15]
-
Basic Conditions: The succinimide-like structure suggests potential instability under strong basic conditions, which could lead to ring-opening of the pyrrolidine-2,4-dione moiety. However, the Boc group itself is generally stable to basic conditions.[16]
-
Hydrogenolysis: The molecule is expected to be stable under catalytic hydrogenolysis conditions, as it lacks functional groups typically reduced by this method.
Postulated Reactivity and Orthogonality:
Theoretically, this compound could serve as a protecting group that is removable under acidic conditions, making it orthogonal to Cbz and Fmoc groups. However, the reactivity of the dione functionality within the pyrrolidine ring could present challenges, potentially leading to undesired side reactions under various synthetic conditions.
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using Boc, Cbz, and Fmoc are provided below.
Boc Protection and Deprotection
Protocol 1: Boc Protection of a Primary Amine [4]
-
Reagents: Primary amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the primary amine (1 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Boc Deprotection using TFA [4]
-
Reagents: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base.
-
Cbz Protection and Deprotection
Protocol 3: Cbz Protection of a Primary Amine [5]
-
Reagents: Primary amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the primary amine (1 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2 eq) to the solution.
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis [5]
-
Reagents: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (MeOH).
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Add 10% Pd/C (catalytic amount) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
-
Fmoc Protection and Deprotection
Protocol 5: Fmoc Protection of an Amino Acid [6]
-
Reagents: Amino acid, Fmoc-succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the amino acid (1 eq) and Fmoc-succinimide (1.05 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol 6: Fmoc Deprotection using Piperidine [6]
-
Reagents: Fmoc-protected amine, Piperidine, Acetonitrile.
-
Procedure:
-
Dissolve the Fmoc-protected amine (1 eq) in acetonitrile.
-
Add morpholine (3 eq) while stirring.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Combine the organic phases, wash with 5% aqueous LiCl, dry with sodium sulphate, and filter.
-
Evaporate the solvent and purify the crude product by silica gel flash chromatography.
-
Visualizing the Chemistry: Structures and Mechanisms
To further aid in the understanding of these protecting groups, the following diagrams illustrate their chemical structures and the fundamental mechanisms of their application and removal.
Caption: Chemical structures of common amine protecting groups.
Caption: General protection mechanisms for Boc, Cbz, and Fmoc groups.
Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
The choice of an amine protecting group is a strategic decision that significantly impacts the efficiency and success of a synthetic endeavor. While Boc, Cbz, and Fmoc are well-established and extensively documented, the exploration of novel protecting groups is an ongoing area of research. Based on a theoretical analysis of its structure, this compound is postulated to function as an acid-labile protecting group, potentially offering an alternative within the Boc family. However, the absence of experimental data necessitates further investigation to validate its utility, stability, and orthogonality in practical applications. Researchers are encouraged to consider the established protecting groups for reliable and predictable outcomes, while the potential of new reagents like this compound warrants future experimental exploration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. Bases - Wordpress [reagents.acsgcipr.org]
biological activity of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate versus similar compounds
A Comparative Guide to the Biological Activity of Pyrrolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,4-dione core is a versatile scaffold that has been explored for a variety of biological activities. While specific experimental data on the biological activity of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate is not extensively available in the public domain, a review of structurally similar compounds reveals significant potential in several therapeutic and research areas. This guide provides a comparative overview of the biological activities of various pyrrolidine-2,4-dione derivatives, supported by available experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Quantitative Data Summary
The biological activities of various pyrrolidine-2,4-dione and structurally related derivatives are summarized below. These tables highlight the diverse potential of this chemical scaffold.
Table 1: Mosquito Larvicidal Activity of Pyrrolidine-2,4-dione Derivatives against Culex quinquefasciatus [1]
| Compound ID | Structure | LD50 (µg/mL) |
| 1e | 1-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)pyrrolidine-2,4-dione | 26.06 |
| 1f | 1-(4-methoxyphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,4-dione | 26.89 |
| Permethrin | (Reference) | 26.14 |
Table 2: DPP-4 Inhibitory Activity of Pyrrolidine-2-carbonitrile Derivatives [2]
| Compound ID | Structure | DPP-4 Inhibition IC50 (µM) | DPP-8/DPP-4 Selectivity Ratio | DPP-9/DPP-4 Selectivity Ratio |
| 17a | (S)-1-(2-((3-aminopyridin-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile | 0.017 | 1324 | 1164 |
Table 3: Tyrosinase Inhibitory Activity of Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivatives [3]
| Compound ID | Structure | Tyrosinase Inhibition IC50 (µM) |
| 3f (HMP) | 3-(4-hydroxybenzylidene)pyrrolidine-2,5-dione | 2.23 ± 0.44 |
| Kojic Acid | (Reference) | 20.99 ± 1.80 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Mosquito Larvicidal Bioassay[1]
-
Test Organism : Second instar larvae of Culex quinquefasciatus.
-
Compound Preparation : The synthesized pyrrolidine-2,4-dione derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made to achieve the desired test concentrations.
-
Bioassay Procedure :
-
Twenty larvae are placed in a beaker containing 249 mL of dechlorinated water.
-
1 mL of the test solution of a specific concentration is added to the beaker.
-
A control group is maintained with the solvent and dechlorinated water only.
-
Each concentration is tested in triplicate.
-
-
Data Analysis : Mortality is recorded after 24 hours of exposure. The lethal dose 50 (LD50), the concentration that kills 50% of the larvae, is calculated using probit analysis.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay[2]
-
Enzyme and Substrate : Recombinant human DPP-4 and a fluorogenic substrate such as Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin) are used.
-
Compound Preparation : Test compounds are dissolved in DMSO to create a stock solution, followed by serial dilutions in the assay buffer.
-
Assay Procedure :
-
The test compound is pre-incubated with the DPP-4 enzyme in a 96-well plate for a specified time (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis : The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Norepinephrine and Dopamine Reuptake Inhibition Assay
-
Cell Lines : Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (NET) or dopamine transporter (DAT) are used.
-
Radioligand : A radiolabeled substrate, such as [³H]norepinephrine or [³H]dopamine, is used to measure transporter activity.
-
Assay Procedure :
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed with a buffer and then incubated with the test compound at various concentrations.
-
The radiolabeled substrate is added, and the cells are incubated for a short period to allow for uptake.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis : The IC50 values are determined by non-linear regression analysis of the inhibition curves.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for drug development. Below are diagrams illustrating the mechanisms of action for the observed biological activities.
DPP-4 Inhibition Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) inhibitors increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control.[4]
Caption: DPP-4 Inhibition Pathway.
Norepinephrine and Dopamine Reuptake Inhibition
Norepinephrine-dopamine reuptake inhibitors (NDRIs) block the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][7] This action prevents the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.[8][9]
Caption: NDRI Mechanism of Action.
Experimental Workflow for Biological Screening
The general workflow for screening compounds for biological activity involves a series of steps from initial synthesis to detailed mechanistic studies.
Caption: Biological Screening Workflow.
References
- 1. Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 5. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanaddictioncenters.org [americanaddictioncenters.org]
- 7. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
Efficacy of Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate Derivatives: A Comparative Guide to Anticonvulsant and Antinociceptive Properties
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism of action for the anti-absence seizure activity of succinimides is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1] However, broader-spectrum anticonvulsant effects, as well as antinociceptive properties, are attributed to a more complex mechanism that includes the inhibition of voltage-gated sodium and calcium channels, and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of lead compounds from various studies, quantified by their median effective dose (ED50) in established animal models of epilepsy and pain. Lower ED50 values indicate higher potency.
Table 1: Anticonvulsant Efficacy of Lead Pyrrolidine-2,5-dione Derivatives
| Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | 6 Hz (32 mA) (ED50 mg/kg) | 6 Hz (44 mA) (ED50 mg/kg) | Reference |
| Compound 14 | 49.6 | 67.4 | 31.3 | 63.2 | [2][3] |
| Compound 22 | 23.7 | 59.4 | 22.4 | Not Reported | [4] |
| Compound 30 | 45.6 | Not Reported | 39.5 | Not Reported |
Table 2: Antinociceptive Efficacy of Lead Pyrrolidine-2,5-dione Derivatives
| Compound | Formalin Test (Tonic Pain) | Capsaicin-Induced Neurogenic Pain | Oxaliplatin-Induced Neuropathic Pain | Reference |
| Compound 14 | High Efficacy | High Efficacy | High Efficacy | [2][3] |
| Compound 22 | Potent Efficacy | Not Reported | Not Reported | [4] |
| Compound 30 | Effective | Effective | Effective |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are outlined below.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Apparatus: An electroconvulsive shock apparatus.
-
Procedure: A 60 Hz alternating current (typically 50 mA in mice) is delivered for 0.2 seconds via corneal electrodes.[5] Prior to electrode placement, a solution of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia.[5]
-
Endpoint: The abolition of the tonic hindlimb extension component of the seizure is considered a protective effect.[5]
-
Data Analysis: The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures and evaluates a compound's ability to elevate the seizure threshold.
-
Procedure: The convulsant agent pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures lasting for at least 5 seconds in control animals (typically 85 mg/kg in mice).
-
Endpoint: The absence of clonic seizures within a 30-minute observation period is considered a protective effect.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Hz Seizure Test
The 6 Hz test is a model of psychomotor seizures that are often resistant to conventional antiepileptic drugs.
-
Apparatus: A constant-current electrical stimulator.
-
Procedure: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes.[1] The current intensity can be varied (e.g., 22 mA, 32 mA, or 44 mA) to assess efficacy against different seizure severities.[1][6]
-
Endpoint: Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulation and not displaying characteristic seizure behaviors such as a "stunned" posture, forelimb clonus, and stereotyped automatic movements.[6][7]
-
Data Analysis: The ED50, the dose at which 50% of the animals are protected, is calculated for each current intensity.
Formalin Test
This model is used to assess efficacy against persistent pain with both a neurogenic and an inflammatory component.
-
Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of the mouse's hind paw.[8]
-
Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.[9]
-
Endpoint: A significant reduction in the time spent licking or biting the paw compared to a vehicle-treated control group indicates an antinociceptive effect.[8]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for the evaluation of these compounds.
Caption: Proposed multitarget mechanism of action.
Caption: In vivo anticonvulsant screening workflow.
References
- 1. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of Tert-Butyl 2,4-Dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic routes to tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a key intermediate in the development of various biologically active compounds. Due to the limited availability of direct comparative studies in published literature, this document outlines a plausible and commonly cited synthetic approach, the Dieckmann condensation, and discusses alternative methodologies for the synthesis of the broader class of N-protected 2,4-dioxopyrrolidines.
Introduction
This compound, also known as 1-Boc-pyrrolidine-2,4-dione, is a heterocyclic compound belonging to the tetramic acid family. The pyrrolidine-2,4-dione core is a privileged scaffold found in numerous natural products with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective modification at other positions of the molecule, making it a valuable building block in medicinal chemistry and drug discovery.
Synthetic Approaches: A Comparative Overview
The primary method for the synthesis of cyclic β-keto esters, such as this compound, is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a robust and well-established method for forming five- and six-membered rings.
Primary Synthetic Route: Dieckmann Condensation
The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester. In the context of synthesizing this compound, the starting material would be a suitably substituted N-Boc-protected diester of aspartic acid.
Reaction Scheme:
General Experimental Protocol (Hypothetical, based on established Dieckmann Condensation procedures):
-
Preparation of the Starting Material: N-Boc-L-aspartic acid is esterified to yield the corresponding dimethyl or diethyl ester using standard esterification methods (e.g., using methanol or ethanol in the presence of an acid catalyst like thionyl chloride or by using an alkyl halide with a base).
-
Cyclization: The N-Boc-aspartic acid diester is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
A strong base, typically a sodium or potassium alkoxide (e.g., sodium ethoxide, potassium tert-butoxide) or a hydride (e.g., sodium hydride), is added portion-wise to the solution at a controlled temperature (often ranging from room temperature to reflux).
-
The reaction mixture is stirred for a period of time, typically several hours, until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: The reaction is quenched by the addition of a protic solvent (e.g., water or ethanol) and then acidified with a dilute acid (e.g., HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Data Presentation: Comparison of Synthetic Methods
Due to the lack of direct comparative studies for the synthesis of this compound, the following table presents a generalized comparison of potential methods for the synthesis of N-protected 2,4-dioxopyrrolidines.
| Method | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield Range (General) | Purity (General) |
| Dieckmann Condensation | N-protected Aspartic Acid Diesters | Strong base (e.g., NaH, NaOEt, KOt-Bu) in an aprotic solvent (e.g., THF, Toluene) | Well-established, reliable for 5-membered rings. | Requires strong base, potential for side reactions. | Moderate to Good | Good to Excellent after purification |
| Solid-Phase Synthesis | Fmoc-protected amino acid attached to a resin | DIC, HOBt, DMAP for coupling; Piperidine for deprotection; Bromoacetic acid, PPh3 for cyclization.[1] | Amenable to high-throughput synthesis and library generation.[1] | Can be lower yielding, requires specialized equipment. | Variable | Good after cleavage and purification |
Experimental Protocols
As a specific, reproducible protocol for the title compound is not available, a detailed, validated procedure from Organic Syntheses for a related N-Boc protected pyrrolidine derivative is provided below to illustrate the rigorous experimental detail required in such syntheses.
Example Protocol: α-Arylation of N-Boc Pyrrolidine [2]
This procedure details the enantioselective deprotonation of N-Boc-pyrrolidine and subsequent Negishi coupling to introduce an aryl group at the α-position. While not a synthesis of the target 2,4-dione, it demonstrates the handling of N-Boc protected pyrrolidines and the level of detail required for reproducible research.
A. Tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate [2]
An oven-dried 500 mL three-necked round-bottomed flask is attached to a Schlenk line with N2 as an inert gas and equipped with a temperature probe, a Teflon-coated magnetic stir bar, and a rubber septum. The flask is degassed with nitrogen via five evacuate-refill cycles. MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol, 1.20 equiv), and (+)-sparteine (13.7 g, 58.4 mmol, 1.20 equiv) are charged into the flask, and the solution is cooled to between -70 °C to -78 °C over 30 min with a dry ice/acetone bath. 1.4 M sec-BuLi in cyclohexane (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. The resulting orange-red solution is aged at -65 °C to -78 °C for 3 h. A 0.7 M solution of ZnCl2 in THF (97.3 mL, 68.1 mmol, 1.40 equiv) is then added dropwise over 60 min via a syringe while the internal temperature is kept below -65 °C. Once the addition is complete, the dry ice/acetone bath is removed and exchanged for a water bath at ~25 °C. As the internal temperature rises, the slurry becomes yellow. After reaching room temperature (~25 °C), the reaction is aged for an additional 45 min, and the slurry thins into a hazy yellow solution.
Visualizations
Experimental Workflow: Dieckmann Condensation
Caption: Workflow for the synthesis of this compound via Dieckmann condensation.
Biological Context: Tetramic Acids as Antifungal Agents
Derivatives of the pyrrolidine-2,4-dione (tetramic acid) core structure have shown promising antifungal activity.[3] The following diagram illustrates a generalized mode of action for antifungal agents that interfere with fungal cell wall synthesis.
Caption: Generalized mechanism of action for antifungal tetramic acid derivatives.
Conclusion
References
A Comparative Spectroscopic Analysis of Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two hypothetical batches of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a key building block in medicinal chemistry. The purity and consistency of such reagents are paramount for the synthesis of novel chemical entities and active pharmaceutical ingredients. This document outlines the expected spectroscopic data for a pure batch (Batch A) and compares it with a batch containing common process-related impurities (Batch B). All experimental data is supported by detailed methodologies to ensure reproducibility.
Data Presentation
The following tables summarize the quantitative spectroscopic data for the two batches of this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Batch | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Observations |
| A | 3.89 | s | 2H | CH₂ -N | Clean singlet |
| 3.51 | s | 2H | CH₂ -C=O | Clean singlet | |
| 1.50 | s | 9H | C(CH₃ )₃ | Sharp singlet, no baseline distortion | |
| B | 3.89 | s | 2H | CH₂ -N | |
| 3.51 | s | 2H | CH₂ -C=O | ||
| 1.50 | s | 9H | C(CH₃ )₃ | Minor shoulders on the peak | |
| 2.29 | s | Trace | N,N-Dimethylaminopyridine (DMAP) | Small, sharp singlet | |
| 1.46 | s | Trace | tert-Butanol | Broad singlet, partially overlapping with the main tert-butyl peak |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Batch | Chemical Shift (δ) ppm | Assignment | Observations |
| A | 204.1 | C =O (ketone) | |
| 168.5 | C =O (carbamate) | ||
| 148.9 | C =O (imide) | ||
| 83.2 | C (CH₃)₃ | ||
| 49.6 | C H₂-N | ||
| 40.1 | C H₂-C=O | ||
| 28.1 | C(C H₃)₃ | ||
| B | 204.1 | C =O (ketone) | |
| 168.5 | C =O (carbamate) | ||
| 148.9 | C =O (imide) | ||
| 83.2 | C (CH₃)₃ | ||
| 49.6 | C H₂-N | ||
| 40.1 | C H₂-C=O | ||
| 28.1 | C(C H₃)₃ | ||
| 157.0 | Aromatic C (DMAP) | Low intensity | |
| 68.9 | C-O (tert-Butanol) | Low intensity |
Table 3: FT-IR Data (ATR)
| Batch | Wavenumber (cm⁻¹) | Functional Group | Observations |
| A | 2980-2930 | C-H stretch (alkane) | |
| 1780 | C=O stretch (imide) | Sharp, strong | |
| 1725 | C=O stretch (ketone) | Sharp, strong | |
| 1700 | C=O stretch (carbamate) | Sharp, strong | |
| 1370, 1390 | C-H bend (tert-butyl) | ||
| 1150 | C-O stretch (carbamate) | ||
| B | 3400 (broad) | O-H stretch (tert-Butanol) | Weak, broad peak |
| 2980-2930 | C-H stretch (alkane) | ||
| 1780 | C=O stretch (imide) | ||
| 1725 | C=O stretch (ketone) | ||
| 1700 | C=O stretch (carbamate) | ||
| 1600 | Aromatic C=C stretch (DMAP) | Weak | |
| 1370, 1390 | C-H bend (tert-butyl) | ||
| 1150 | C-O stretch (carbamate) |
Table 4: Mass Spectrometry Data (ESI+)
| Batch | m/z | Ion | Observations |
| A | 200.0917 | [M+H]⁺ | Corresponds to C₉H₁₄NO₄ |
| 222.0736 | [M+Na]⁺ | ||
| 144.0655 | [M+H - C₄H₈]⁺ | Loss of isobutylene | |
| 100.0759 | [M+H - C₅H₈O₂]⁺ | Loss of tert-butoxycarbonyl group | |
| B | 200.0917 | [M+H]⁺ | |
| 222.0736 | [M+Na]⁺ | ||
| 144.0655 | [M+H - C₄H₈]⁺ | ||
| 100.0759 | [M+H - C₅H₈O₂]⁺ | ||
| 123.1022 | [DMAP+H]⁺ | Trace intensity | |
| 75.0804 | [tert-Butanol+H]⁺ | Trace intensity |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of the this compound batch was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters: A standard proton experiment was run with a 30° pulse width, a relaxation delay of 1.0 second, and 16 scans.
-
¹³C NMR Parameters: A proton-decoupled carbon experiment was performed with a 30° pulse width, a relaxation delay of 2.0 seconds, and 1024 scans.
-
Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR.
-
Parameters: The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 1 mg/mL.
-
Parameters: The sample solution was directly infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3500 V, a fragmentor voltage of 175 V, and a drying gas temperature of 325 °C. Data was acquired over a mass range of m/z 50-500.
Mandatory Visualization
Caption: Workflow for Spectroscopic Comparison of Chemical Batches.
Discussion of Results
The spectroscopic data for Batch A is consistent with the known structure of this compound, indicating a high level of purity. The ¹H and ¹³C NMR spectra show the expected signals with correct integrations and chemical shifts. The FT-IR spectrum displays the characteristic carbonyl stretches for the imide, ketone, and carbamate functional groups. The mass spectrum confirms the molecular weight of the compound.
In contrast, the spectroscopic data for Batch B reveals the presence of impurities. The ¹H NMR spectrum shows additional small peaks that can be attributed to residual N,N-dimethylaminopyridine (DMAP), a common catalyst in acylation reactions, and tert-butanol, a potential byproduct from the decomposition of the tert-butoxycarbonyl (Boc) protecting group. The presence of these impurities is further supported by the appearance of weak signals in the ¹³C NMR spectrum. The FT-IR spectrum of Batch B shows a weak, broad absorption around 3400 cm⁻¹, indicative of the O-H stretch from tert-butanol, and a weak peak at 1600 cm⁻¹ corresponding to the aromatic ring of DMAP. Finally, the mass spectrum of Batch B shows trace ions corresponding to the protonated molecules of DMAP and tert-butanol.
These impurities, even in small amounts, can have a significant impact on subsequent chemical reactions and the purity of the final products in drug discovery and development. Therefore, careful spectroscopic analysis of each batch of starting material is crucial for ensuring the quality and reproducibility of research outcomes.
A Comparative Guide to Catalysts in the Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a key building block in the development of various pharmaceuticals, is critically dependent on the choice of catalyst for the intramolecular cyclization of its acyclic precursor. This guide provides a comparative analysis of common catalysts employed in the Dieckmann condensation, the principal synthetic route to this valuable compound. The information presented herein is supported by established chemical principles and data from analogous transformations, offering a valuable resource for optimizing this synthesis.
The primary route to this compound involves the intramolecular cyclization of a diester of N-Boc-aspartic acid. This reaction, a Dieckmann condensation, is catalyzed by a strong base. The choice of base significantly impacts reaction efficiency, yield, and scalability. This guide compares three commonly used strong bases: Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu), and Lithium Hexamethyldisilazide (LiHMDS).
Synthetic Pathway
The synthesis commences with a suitable diester of N-Boc-L-aspartic acid, which undergoes an intramolecular condensation reaction in the presence of a strong base to yield the target compound, this compound.
Comparative Guide to Purity Assessment of Synthesized tert-Butyl 2,4-Dioxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a key building block in drug discovery. The performance of this N-Boc protected compound is objectively compared with alternative N-protected 2,4-dioxopyrrolidines, supported by experimental data and detailed protocols.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic agents. This compound, featuring the versatile tert-butoxycarbonyl (Boc) protecting group, is a valuable scaffold in medicinal chemistry. Ensuring its purity is paramount to the successful synthesis of target molecules. This guide outlines the principal analytical techniques for purity determination and provides a comparative analysis with other common N-protected analogues.
Purity Assessment Methodologies
The primary techniques for evaluating the purity of small organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase consists of a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase (initial conditions).
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total peak area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of a sample against a certified internal standard.
Experimental Protocol: Quantitative NMR (qNMR) Purity Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an ideal tool for identifying and characterizing impurities, even at trace levels.
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Similar to the HPLC method described above, but using MS-compatible mobile phase additives like formic acid instead of trifluoroacetic acid.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Range: A mass range appropriate for the expected compound and its potential impurities (e.g., m/z 100-500).
-
Data Acquisition: Full scan mode to detect all ions, with tandem MS (MS/MS) capabilities to fragment ions for structural elucidation of impurities.
-
-
Analysis: The resulting data provides the retention time and mass-to-charge ratio of the main compound and any impurities. This information is crucial for identifying known impurities by comparing with reference standards or for proposing structures of unknown impurities based on their fragmentation patterns.
Comparison with Alternative N-Protecting Groups
The choice of the nitrogen-protecting group can influence the synthesis, stability, and purification of 2,4-dioxopyrrolidine derivatives. The following table compares this compound (N-Boc) with other common alternatives: N-carboxybenzyl (N-Cbz), N-fluorenylmethyloxycarbonyl (N-Fmoc), and N-tosyl (N-Tosyl).
| Parameter | N-Boc | N-Cbz | N-Fmoc | N-Tosyl |
| Ease of Introduction | High | High | Moderate | Moderate |
| Stability | Stable to bases, nucleophiles. Labile to strong acids. | Stable to mild acids and bases. Cleaved by hydrogenolysis. | Stable to acids. Labile to bases (e.g., piperidine). | Very stable to a wide range of conditions. |
| Deprotection Conditions | Acidic (e.g., TFA, HCl) | Hydrogenolysis (H₂, Pd/C) | Basic (e.g., Piperidine) | Harsh (e.g., Na/NH₃, HBr/phenol) |
| Typical Purity (Commercial) | >95% | >97% | >98% | >98% |
| Common Impurities | Unreacted starting material, di-tert-butylation products. | Benzyl alcohol, toluene (from hydrogenolysis). | Dibenzofulvene-piperidine adduct. | Toluene, unreacted tosyl chloride. |
Visualizing Experimental Workflows
Conclusion
The purity assessment of this compound is a critical step in its use for drug development. A combination of HPLC for routine purity checks and LC-MS for impurity identification provides a robust quality control strategy. For determination of absolute purity, qNMR is the method of choice. The N-Boc protecting group offers a good balance of stability and ease of removal under mild acidic conditions, making it a versatile choice for many synthetic routes. The selection of an alternative N-protecting group should be guided by the specific requirements of the synthetic pathway, considering the stability of the protecting group towards various reagents and the conditions required for its eventual removal.
cost-benefit analysis of different synthetic routes for tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative cost-benefit analysis of two primary synthetic strategies, offering detailed experimental protocols and data to inform decisions on process optimization and scalability.
Executive Summary
Two principal synthetic pathways to this compound are evaluated:
-
Route 1: Dieckmann Condensation of an N-Boc-iminodiacetate derivative. This classical approach involves the intramolecular cyclization of a diester to form the pyrrolidine-2,4-dione core.
-
Route 2: Condensation of N-Boc-glycine with a malonic acid derivative. This method builds the carbon skeleton through the reaction of an N-protected amino acid with a suitable three-carbon component, followed by cyclization.
The Dieckmann condensation route is a well-established and reliable method, though it may involve multiple steps to prepare the requisite diester precursor. The N-Boc-glycine condensation route offers a potentially more convergent approach, but optimization of the coupling and cyclization conditions is critical for achieving high yields.
Comparative Data
| Parameter | Route 1: Dieckmann Condensation | Route 2: N-Boc-Glycine Condensation |
| Starting Materials | N-Boc-iminodiacetic acid, Ethanol, Thionyl chloride | N-Boc-glycine, Malonic acid, DCC, DMAP |
| Key Reagents | Sodium ethoxide | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Overall Yield | Moderate to High | Variable, dependent on optimization |
| Reaction Steps | 2-3 steps (esterification, cyclization) | 1-2 steps (condensation, cyclization) |
| Reaction Time | Longer (includes esterification) | Potentially shorter |
| Purification | Column chromatography | Column chromatography, potential for urea byproduct removal |
| Scalability | Good | Moderate, challenges with byproduct removal on a large scale |
| Cost of Reagents | Moderate | Higher (DCC and DMAP can be costly) |
| Safety/Environmental | Use of sodium ethoxide (strong base), thionyl chloride (corrosive) | DCC is a known allergen, dicyclohexylurea byproduct |
Synthetic Route Diagrams
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Route 1: Dieckmann Condensation
Step 1: Synthesis of Diethyl N-Boc-iminodiacetate
To a solution of N-Boc-iminodiacetic acid (1 equivalent) in absolute ethanol (10 volumes), thionyl chloride (2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford diethyl N-Boc-iminodiacetate as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
A solution of diethyl N-Boc-iminodiacetate (1 equivalent) in anhydrous toluene (5 volumes) is added dropwise to a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene (5 volumes) at room temperature under an inert atmosphere. The mixture is then heated to reflux for 6 hours. After cooling, the reaction is quenched by the addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Route 2: N-Boc-Glycine Condensation with a Malonic Acid Derivative
To a solution of N-Boc-glycine (1 equivalent) and a suitable malonic acid derivative (e.g., Meldrum's acid, 1.1 equivalents) in dichloromethane (10 volumes) at 0 °C, 4-dimethylaminopyridine (DMAP, 0.1 equivalents) is added, followed by the portion-wise addition of dicyclohexylcarbodiimide (DCC, 1.1 equivalents). The reaction mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is concentrated, and the residue is then heated in a suitable solvent (e.g., toluene) with a catalytic amount of acid or base to effect cyclization. After cooling, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The choice between the Dieckmann condensation and the N-Boc-glycine condensation routes for the synthesis of this compound depends on the specific priorities of the project. For large-scale synthesis where cost and the avoidance of difficult-to-remove byproducts are critical, the Dieckmann condensation (Route 1) is likely the more advantageous approach, despite potentially longer reaction times. For smaller-scale, rapid synthesis where the higher cost of reagents is less of a concern, the more convergent N-Boc-glycine condensation (Route 2) may be preferable. Researchers should carefully consider the trade-offs in yield, cost, time, and scalability when selecting the optimal synthetic strategy.
Safety Operating Guide
Proper Disposal of Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate (CAS No. 182352-59-6).
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The substance may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Wear safety glasses or goggles.
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
II. Spill Management
In the event of a spill, follow these steps to minimize exposure and contamination:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the chemical from entering drains.[1]
-
Clean-up:
III. Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect waste this compound in a clearly labeled, suitable, and closed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The compound should be stored sealed in dry conditions, ideally between 2-8°C.[2]
-
-
Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material is highly flammable.[1]
-
Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[1]
-
-
Contaminated Material:
-
Dispose of contaminated packaging and PPE as unused product in accordance with local regulations.[1]
-
IV. Data Presentation
The following table summarizes key quantitative and qualitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 182352-59-6 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO₄ | [1] |
| Molecular Weight | 199.20 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C (Sealed in dry conditions) | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously...) | [2] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1] |
| Combustion Products | Carbon dioxide, nitrogen oxides (NOx), Hydrogen chloride gas. | [1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
This guide provides immediate safety, handling, and disposal protocols for Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Chemical Profile:
-
Name: this compound
-
CAS Number: 182352-59-6
-
Molecular Formula: C₉H₁₃NO₄
-
Physical Form: Solid
Hazard Identification: Signal word: Warning.[1] Hazard statements indicate that this compound is harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319).[1][2] It may also cause respiratory irritation.[3] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet approved standards such as NIOSH (US) or EN 166 (EU).[4] A face shield should be worn over goggles, particularly when there is a risk of splashing.[5][6] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A complete suit protecting against chemicals is recommended.[7] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7] Disposable nitrile gloves offer good short-term protection.[6] Always inspect gloves before use and change them immediately if they become contaminated.[3][6] Use proper glove removal technique to avoid skin contact.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling should occur in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[6] If a respirator is needed, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3][4] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[6] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[6] Conduct all manipulations of the compound within a certified chemical fume hood.[6]
-
Safe Handling: Avoid all personal contact, including inhalation.[8] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3][7] Use in a well-ventilated area.[8]
-
Hygiene: Wash hands thoroughly after handling.[5] Wash and dry hands after disposing of contaminated gloves.[3]
Storage Plan:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] The recommended storage temperature is 2-8°C.[1]
-
Keep the container securely sealed.[8]
-
Store away from incompatible materials.[8]
Disposal Plan:
-
Waste Collection: All waste materials, including empty containers, contaminated gloves, and other disposable items, should be collected in a designated and properly labeled hazardous waste container.[6]
-
Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] The product should be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]
Emergency Procedures:
-
Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[3]
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
Spills: Evacuate personnel to safe areas.[3] Use personal protective equipment.[3] Avoid dust formation.[3] Sweep up and shovel the material.[3] Pick up and arrange disposal without creating dust.[3] Keep in suitable, closed containers for disposal.[3] Do not let the product enter drains.[3]
Caption: Workflow for handling this compound.
References
- 1. This compound | 182352-59-6 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. capotchem.com [capotchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
